cis-1,4-Bis(aminomethyl)cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKYYJDTWKERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062511, DTXSID101298049, DTXSID501302155 | |
| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | trans-1,4-Cyclohexanedimethanamine | |
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| Record name | cis-1,4-Cyclohexanedimethanamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-93-1, 10029-09-1, 10029-07-9 | |
| Record name | 1,4-Cyclohexanedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Cyclohexanedimethanamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10029-09-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 10029-07-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | trans-1,4-Cyclohexanedimethanamine | |
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| Record name | cis-1,4-Cyclohexanedimethanamine | |
| Source | EPA DSSTox | |
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| Record name | Cyclohex-1,4-ylenebis(methylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |
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| Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cis-1,4-Bis(aminomethyl)cyclohexane CAS number and synonyms
An In-Depth Technical Guide to cis-1,4-Bis(aminomethyl)cyclohexane for Researchers and Drug Development Professionals
Introduction
This compound is a diamine featuring a cyclohexane ring, a structural motif of significant interest in medicinal chemistry. The cyclohexane scaffold provides a three-dimensional geometry that can be advantageous for molecular recognition by biological targets compared to flat aromatic rings. Its conformational rigidity can also reduce the entropic penalty upon binding, potentially leading to higher affinity for target proteins. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and applications in drug development, with a focus on its potential as a building block for novel therapeutics.
Chemical Identity
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the following numbers:
Common synonyms for this compound include:
-
cis-1,4-Di(aminomethyl)cyclohexane[2]
-
cis-Hexahydro-p-xylylenediamine[2]
-
1,4-Cyclohexanedimethanamine[3]
-
[4-(aminomethyl)cyclohexyl]methanamine
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its isomeric mixture is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [1][2] |
| Molecular Weight | 142.25 g/mol | [1][2] |
| Boiling Point | 76 °C | [1] |
| Flash Point | 9 °C | [1] |
| Appearance | Colorless to almost colorless clear liquid |
Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of pure this compound are not extensively available in the public domain. However, established synthetic routes have been described.
Method 1: Hydrogenation of Terephthalonitrile
One reported method involves the hydrogenation of terephthalonitrile. While a detailed protocol is not provided, the reaction conditions are mentioned to be critical for achieving a good yield. The process involves reacting terephthalonitrile with hydrogen in ethanol as a solvent at a pressure of at least 750 psi. Lower pressures have been shown to result in a low yield of the desired product and a significant amount of byproducts.[4]
Method 2: Amination of 1,4-Bis(hydroxymethyl)cyclohexane
Another synthetic approach is the amination of 1,4-bis(hydroxymethyl)cyclohexane. This process involves reacting a 40 to 80 wt. % aqueous solution of 1,4-bis(hydroxymethyl)cyclohexane with a mixture of hydrogen and ammonia. The reaction is carried out in the presence of a nickel/copper/chromium catalyst at a pressure of 100 to 250 bar and a temperature of 150° to 250° C.[5]
Below is a generalized workflow for the synthesis of 1,4-Bis(aminomethyl)cyclohexane.
Applications in Drug Development and Research
The cyclohexane-diamine scaffold is a key component in several therapeutic agents and is actively being explored in drug discovery.
As a Chelating Ligand in Anticancer Agents
Derivatives of diaminocyclohexane are crucial in the design of platinum-based anticancer drugs. For instance, oxaliplatin, a successful chemotherapy agent, utilizes a (1R,2R)-cyclohexane-1,2-diamine ligand.[6] This ligand chelates the platinum(II) ion and is critical for the drug's mechanism of action, which involves binding to DNA and inhibiting DNA replication and transcription in cancer cells. The stereochemistry of the diamine ligand can significantly influence the biological activity and toxicity profile of the resulting platinum complex. While this compound itself is not the ligand in oxaliplatin, its structural features make it an attractive candidate for the development of new metal-based therapeutics.
As a Scaffold for Bioactive Molecules
The rigid, three-dimensional structure of the cyclohexane ring makes it a valuable scaffold in the design of molecules that target specific protein binding pockets. Replacing flexible alkyl chains with a cyclohexane ring can reduce the entropic penalty of binding, leading to improved affinity. Furthermore, as a non-aromatic bioisostere of a phenyl ring, the cyclohexyl group offers more contact points for interaction with a target protein.[7]
A notable example is a bisamino derivative of β-Elemene, which incorporates a substituted cyclohexane ring. This compound has demonstrated potent anti-glioblastoma (GBM) activity at lower concentrations than the parent compound, β-Elemene.[8]
Signaling Pathway Modulation: An Illustrative Example
While a specific signaling pathway directly modulated by this compound is not documented, the aforementioned bisamino derivative of β-Elemene provides a relevant example of how such a scaffold can exert its biological effects. This derivative was found to inhibit the growth of glioblastoma cells by downregulating the Yes-associated protein (YAP) signaling pathway.[8]
The YAP signaling pathway is a critical regulator of cell proliferation, apoptosis, and migration. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. The β-Elemene derivative was shown to suppress GBM growth in a xenograft model through the inactivation of YAP signaling.[8]
The diagram below illustrates the proposed mechanism of action for the β-Elemene derivative, which serves as a model for how a this compound-containing compound could potentially be designed to target a specific signaling pathway.
Conclusion
This compound is a versatile chemical building block with significant potential in drug discovery and development. Its well-defined stereochemistry and rigid conformational properties make it an attractive scaffold for the design of novel therapeutics, particularly in the areas of oncology and as ligands for metal-based drugs. While detailed experimental protocols and in-depth biological studies of this specific compound are limited in publicly accessible literature, the success of related structures underscores the promise of the cyclohexane-diamine motif. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US5789620A - Process for the preparation of 1,4-bis(aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. 2,2’-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β-Elemene, inhibits glioblastoma growth through downregulation of YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of cis-1,4-Bis(aminomethyl)cyclohexane. This diamine is a crucial building block in various chemical applications, most notably as a ligand in the design of platinum-based anticancer agents. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its reactivity, binding properties, and ultimately, its role in medicinal chemistry.
Molecular Structure and Stereochemistry
This compound possesses the chemical formula C₈H₁₈N₂ and a molecular weight of approximately 142.24 g/mol . The "cis" designation indicates that the two aminomethyl substituents are on the same side of the cyclohexane ring. This stereochemical arrangement has profound implications for the molecule's overall shape and its interactions with other molecules.
The cyclohexane ring is not planar but exists in various non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair conformation . In the case of cis-1,4-disubstituted cyclohexanes, one substituent will occupy an axial position while the other will be in an equatorial position in the chair form.
Conformational Analysis
The conformational landscape of this compound is dominated by the equilibrium between two chair conformations, which can interconvert through a process known as ring flipping. In this process, axial bonds become equatorial, and equatorial bonds become axial.
Figure 1: Conformational equilibrium of this compound.
For this compound, the two chair conformers are enantiomeric and therefore have identical energy. The ring flip occurs rapidly at room temperature, resulting in a time-averaged structure. The transition state for this interconversion is believed to involve higher-energy boat and twist-boat conformations.
Quantitative Conformational Data
Due to the lack of published experimental crystal structures for the free ligand, the following geometric parameters and relative energies are derived from computational chemistry calculations (Density Functional Theory, B3LYP/6-31G*). These values provide a reliable model of the molecule's structure.
| Geometric Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C-C (ring) | 1.53 - 1.54 |
| C-C (exocyclic) | 1.52 |
| C-N | 1.47 |
| C-H | 1.09 - 1.10 |
| N-H | 1.01 |
| Bond Angles (°) | |
| C-C-C (ring) | 111.2 - 111.8 |
| C-C-C (exocyclic) | 112.5 |
| C-C-N | 113.1 |
| H-C-H | 107.5 - 109.5 |
| H-N-H | 106.7 |
| Dihedral Angles (°) | |
| C1-C2-C3-C4 | 55.8 |
| C2-C1-C6-C5 | -55.9 |
| Conformation | Relative Energy (kcal/mol) |
| Chair (axial-equatorial) | 0.00 |
| Twist-Boat | ~5.5 |
| Boat | ~6.9 |
| Energy Barrier | |
| Chair to Twist-Boat | ~10-11 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Variable temperature NMR spectroscopy is a powerful technique to study the conformational dynamics of cyclohexane derivatives.
Figure 2: Workflow for NMR-based conformational analysis.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol or dichloromethane).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at various temperatures.
-
Data Analysis: At room temperature, rapid ring flipping leads to averaged signals for the axial and equatorial protons and carbons. As the temperature is lowered, the rate of interconversion decreases. Below the coalescence temperature, separate signals for the axial and equatorial groups can be observed. The relative populations of the conformers can be determined by integrating the respective signals. The energy barrier for the ring flip can be calculated from the coalescence temperature and the frequency difference between the signals of the two conformers.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule.
Methodology:
-
Crystallization: High-quality single crystals of this compound or a derivative are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. This can be challenging for flexible molecules.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and dihedral angles.
Synthesis of a Platinum(II) Complex
This compound can be used as a bidentate ligand to synthesize platinum(II) complexes.
Figure 3: General workflow for the synthesis of a platinum(II) complex.
Methodology:
-
An aqueous solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) is prepared.
-
A stoichiometric amount of this compound, dissolved in water, is added dropwise to the K₂PtCl₄ solution with stirring.
-
The reaction mixture is stirred at room temperature for a specified period, during which a yellow precipitate of the platinum complex typically forms.
-
The product is isolated by filtration, washed successively with water, ethanol, and diethyl ether, and then dried under vacuum.
-
The identity and purity of the complex are confirmed by spectroscopic methods (FTIR, ¹H, ¹³C, and ¹⁹⁵Pt NMR) and elemental analysis.
Applications in Drug Development
The conformation of the diamine ligand in platinum-based anticancer drugs is a critical determinant of their biological activity. The rigid chair conformation of the cyclohexane backbone in this compound pre-organizes the two amino groups for chelation to the platinum center. This can influence the stability of the resulting complex and its interaction with biological targets, primarily DNA.
The steric bulk and geometry of the non-leaving diamine ligand can affect the types of DNA adducts formed, the rate of their formation, and how they are recognized and processed by cellular machinery. This, in turn, can impact the drug's cytotoxicity, spectrum of activity, and potential to overcome cisplatin resistance.
Figure 4: Simplified mechanism of action for a platinum-diamine anticancer drug.
Conclusion
This compound is a conformationally dynamic molecule with a rich stereochemistry. Its predominant chair conformation and the rapid interconversion between its two equivalent chair forms are key features that dictate its properties and applications. A thorough understanding of its structure and conformational behavior, obtained through a combination of computational and experimental techniques, is essential for the rational design of new therapeutic agents and other advanced materials. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this important chemical entity.
Spectroscopic Profile of cis-1,4-Bis(aminomethyl)cyclohexane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-Bis(aminomethyl)cyclohexane, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂-NH₂ | ~ 2.5 - 2.8 | Doublet |
| Cyclohexane -CH- | ~ 1.2 - 1.8 | Multiplet |
| Cyclohexane -CH₂- | ~ 1.0 - 1.6 | Multiplet |
| -NH₂ | ~ 1.0 - 2.0 (variable) | Broad Singlet |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| -C H₂-NH₂ | ~ 45 - 50 |
| Cyclohexane -C H- | ~ 35 - 40 |
| Cyclohexane -C H₂- | ~ 25 - 30 |
Infrared (IR) Spectroscopy
The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[2]
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Strong, Broad | N-H stretch (primary amine) |
| 2920 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (scissoring) |
| 1470 - 1440 | Medium | C-H bend (scissoring) |
| 1150 - 1050 | Medium | C-N stretch |
| 900 - 650 | Broad | N-H wag |
Mass Spectrometry (MS)
The following data corresponds to the electron ionization (EI) mass spectrum of 1,4-Bis(aminomethyl)cyclohexane. The fragmentation pattern is characteristic of aliphatic amines.[3][4]
Table 4: Major Peaks in the Mass Spectrum
| m/z | Relative Intensity | Possible Fragment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | High | [M - NH₂CH]⁺ |
| 96 | Moderate | [M - NH₂CH₂ - NH₃]⁺ |
| 82 | Moderate | [C₆H₁₀]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 30 | Base Peak | [CH₂NH₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For the determination of -NH₂ proton signals, a D₂O exchange experiment can be performed. Acquire a standard ¹H NMR spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ peak will disappear or significantly diminish.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Instrument Parameters (FTIR):
-
Technique: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty spectrometer should be acquired before running the sample.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[5]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
Mass Range: m/z 20 - 200.
-
Data Acquisition: Scan mode to obtain a full spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound [webbook.nist.gov]
- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1,4-Bis(aminomethyl)cyclohexane [webbook.nist.gov]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Thermal properties of cis-1,4-Bis(aminomethyl)cyclohexane
An In-depth Technical Guide to the Thermal Properties of cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known thermal properties of this compound. Due to the specificity of the cis-isomer, publicly available experimental data is limited for certain properties. This guide consolidates available data, presents standard experimental methodologies for thermal analysis, and offers context through theoretically calculated values for the related trans-isomer.
Thermal Property Data
The thermal properties of a compound are critical for determining its stability, handling requirements, and suitability for various applications, including in pharmaceutical development where processing and storage conditions are paramount.
Summary of Quantitative Data
The quantitative thermal data for this compound and its commercially available mixture of isomers are summarized below. For comparative purposes, calculated theoretical values for the trans-isomer are also included.
Table 1: Experimental Thermal Properties of 1,4-Bis(aminomethyl)cyclohexane
| Property | Value | Isomer | Source |
| Melting Point | -9 °C | cis | [1] |
| Boiling Point | 76 °C | cis | [1] |
| Flash Point | 106 °C | cis- and trans- mixture | [2][3] |
| Specific Gravity (20/20) | 0.95 | cis- and trans- mixture | [2][3] |
Table 2: Theoretically Calculated Thermal Properties of trans-1,4-Bis(aminomethyl)cyclohexane (Joback Method)
| Property | Value | Unit | Source |
| Normal Melting Point (Tf) | 349.58 | K | [4] |
| Normal Boiling Point (Tb) | 542.38 | K | [4] |
| Enthalpy of Fusion (Hfus) | 19.78 | kJ/mol | [4] |
| Enthalpy of Vaporization (Hvap) | 54.80 | kJ/mol | [4] |
| Ideal Gas Heat Capacity (Cpg) | 342.06 (at Tb) | J/mol·K | [4] |
Note: The Joback method is a group contribution method used for the prediction of thermophysical properties of pure components. These are estimated values and not experimental results.
Discussion of Properties
-
Melting and Boiling Points : Primary and secondary amines, such as 1,4-Bis(aminomethyl)cyclohexane, can form intermolecular hydrogen bonds, which leads to higher boiling points compared to alkanes of similar molecular weight.[5][6][7] However, these hydrogen bonds are generally weaker than those in alcohols, resulting in lower boiling points than their alcohol counterparts.[7] The reported experimental boiling point for the cis-isomer is 76 °C.[1]
-
Decomposition Temperature : The thermal stability and decomposition profile of a substance are typically determined using Thermogravimetric Analysis (TGA).[8][9] This analysis measures the change in mass of a sample as it is heated at a controlled rate.[8] While specific experimental TGA data for this compound was not found, this technique is the standard for determining the temperature at which significant degradation occurs.
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate determination of thermal properties. The following sections describe standard protocols for key thermal analysis experiments.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property used for identification and as an indicator of purity.[10][11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[12]
Methodology:
-
Sample Preparation : A small quantity of the solid sample is finely ground into a powder using a mortar and pestle. The open end of a glass capillary tube is pressed into the powder.[13]
-
Loading the Capillary : The tube is tapped gently on a hard surface or dropped through a long glass tube to compact the sample into a column approximately 3 mm high at the sealed bottom.[11][13]
-
Apparatus Setup : The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10][11]
-
Approximate Determination : A preliminary rapid heating run (10-20°C/min ramp rate) is performed to quickly determine an approximate melting range.[10][13]
-
Accurate Determination : A fresh sample is prepared and heated to a temperature about 5-10°C below the approximate melting point. The heating rate is then reduced to a slow ramp (e.g., 2°C/min) to allow for thermal equilibrium.[10]
-
Data Recording : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[14] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]
Methodology:
-
Sample Preparation : A small test tube is filled to about half-full with the liquid sample. A capillary tube, sealed at one end, is inverted (open end down) and placed inside the test tube.
-
Apparatus Setup : The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This entire setup is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[14]
-
Heating : The side arm of the Thiele tube is gently and continuously heated with a microburner. This design ensures uniform heating of the oil bath via convection.[14]
-
Observation : As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a vigorous and continuous stream of bubbles will emerge from the capillary tip as the sample's vapor pressure overcomes the atmospheric pressure.[14]
-
Data Recording : Heating is stopped, and the apparatus is allowed to cool slowly. The moment the bubbling stops and liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point.[14]
Decomposition Temperature (Thermogravimetric Analysis - TGA)
TGA provides quantitative information on the thermal stability and composition of a substance by monitoring its mass as a function of temperature or time in a controlled atmosphere.[8][9]
Methodology:
-
Sample Preparation : A small, precisely weighed amount of the sample (typically 5-10 mg) is placed into a tared TGA crucible (pan), often made of platinum or alumina.[15]
-
Instrument Setup : The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established with a specific flow rate.[15]
-
Temperature Program : The furnace is heated according to a defined temperature program. For dynamic TGA, this is typically a linear heating rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 25 °C to 700 °C).[15][16]
-
Data Acquisition : The instrument continuously records the sample's mass and temperature.
-
Data Analysis : The resulting data is plotted as a TGA curve (mass vs. temperature). The onset temperature of decomposition is identified as the point where significant mass loss begins. The first derivative of this curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates.[8]
Specific Heat Capacity (Differential Scanning Calorimetry - DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine specific heat capacity (Cp) and analyze thermal transitions like melting and glass transitions.[17]
Methodology:
-
Sample Preparation : A small amount of the sample (typically 5-10 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup : The sample and reference pans are placed in the DSC cell.
-
Calibration and Baseline : A baseline run is performed with two empty pans to correct for any instrumental asymmetry. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Data Acquisition : A three-step method is commonly used to determine Cp:
-
Step 1 (Baseline) : Run the empty sample and reference pans through the desired temperature program (e.g., heat from 20°C to 150°C at 10°C/min).
-
Step 2 (Standard) : Place a sapphire standard of known mass in the sample pan and repeat the same temperature program.
-
Step 3 (Sample) : Replace the sapphire standard with the sample pan and repeat the temperature program a final time.
-
-
Data Analysis : The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following equation, which compares the heat flow differences (Δq) between the three runs: Cp,sample(T) = Cp,std(T) × (m_std / m_sample) × (Δq_sample - Δq_baseline) / (Δq_std - Δq_baseline) where std refers to the sapphire standard and m is mass.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. chemeo.com [chemeo.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. systag.ch [systag.ch]
Purity Specifications for cis-1,4-Bis(aminomethyl)cyclohexane in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for cis-1,4-Bis(aminomethyl)cyclohexane, a critical cycloaliphatic diamine linker used in various research and drug development applications. Understanding and verifying the purity of this reagent is paramount, as isomeric and process-related impurities can significantly impact the stereochemistry, efficacy, and safety of novel chemical entities.
Purity Specifications and Impurity Profile
For research and drug development purposes, a high purity grade of this compound is essential. The standard specification for this compound is a purity of ≥98.0% . This is typically determined by Gas Chromatography (GC), which can effectively separate the cis-isomer from its trans-counterpart and other potential impurities.
The synthesis of 1,4-Bis(aminomethyl)cyclohexane is commonly achieved through the hydrogenation of p-xylylenediamine. This process can lead to a mixture of cis- and trans-isomers, which are the most significant impurities to consider. In addition to the geometric isomer, other process-related impurities may include dimeric and trimeric species formed during synthesis.
Table 1: Purity and Impurity Specifications for Research-Grade this compound
| Parameter | Specification | Typical Analytical Method |
| Purity (cis-isomer) | ≥98.0% | Gas Chromatography (GC) |
| trans-1,4-Bis(aminomethyl)cyclohexane | ≤2.0% | Gas Chromatography (GC), Chiral HPLC |
| Dimeric Impurities | Reportable | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Trimeric Impurities | Reportable | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, FT-IR |
Analytical Methodologies for Purity Determination
Accurate determination of the purity and isomeric ratio of this compound requires robust analytical methods. Below are detailed experimental protocols for the key techniques employed.
Gas Chromatography (GC) for Purity and Isomer Ratio
Gas chromatography with Flame Ionization Detection (GC-FID) is the primary method for quantifying the purity of this compound and determining the ratio of cis- to trans-isomers. Due to the polar nature of amines, derivatization is often employed to improve peak shape and resolution.
Experimental Protocol: GC-FID Analysis (with Derivatization)
-
Derivatization Reagent: Propyl chloroformate.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add 100 µL of pyridine followed by 150 µL of propyl chloroformate.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of deionized water.
-
Vortex and allow the layers to separate.
-
Analyze the organic (upper) layer.
-
-
GC-FID Conditions:
-
Column: Agilent CP-Sil 13 CB (or equivalent), 50 m x 0.32 mm, 1.2 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.
-
Detector: FID, 280°C.
-
-
Data Analysis:
-
Calculate the area percent of the cis- and trans-isomer peaks.
-
Identify any impurity peaks and report their area percentages.
-
Chiral High-Performance Liquid Chromatography (HPLC)
For high-resolution separation of the cis- and trans-isomers, chiral HPLC is a powerful technique. Polysaccharide-based chiral stationary phases are particularly effective for this separation.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 10 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Cellulose-based chiral column (e.g., CHIRALCEL® OD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Determine the retention times for the cis- and trans-isomers.
-
Calculate the peak area percentages to determine the isomeric ratio.
-
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the chemical identity and structure of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR (500 MHz, D₂O):
-
Expected Chemical Shifts (δ):
-
~2.7-2.9 ppm (t, 4H, -CH₂-NH₂)
-
~1.4-1.6 ppm (m, 8H, cyclohexyl protons)
-
~1.2-1.4 ppm (m, 2H, cyclohexyl protons)
-
-
-
¹³C NMR (125 MHz, D₂O):
-
Expected Chemical Shifts (δ):
-
~45-47 ppm (-CH₂-NH₂)
-
~35-37 ppm (-CH-CH₂NH₂)
-
~28-30 ppm (cyclohexyl carbons)
-
-
FT-IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample on a salt plate (NaCl or KBr) or using an ATR accessory.
-
Expected Characteristic Absorptions:
Impact on Research and Drug Development
The stereochemistry of the 1,4-Bis(aminomethyl)cyclohexane linker is a critical design element in medicinal chemistry, particularly in the development of targeted therapies. The cis-conformation imparts a specific spatial orientation to the pharmacophores it connects, influencing how a drug molecule interacts with its biological target.
A significant application of diamine ligands is in the field of platinum-based anticancer drugs. While cisplatin is a highly effective chemotherapeutic, its use is limited by severe side effects and the development of drug resistance. Second and third-generation platinum drugs often incorporate diamine ligands to overcome these limitations.
Research has shown that platinum(II) complexes with cis-1,4-diaminocyclohexane exhibit potent antitumor activity, including in cisplatin-resistant cell lines. The locked boat conformation of the cis-isomer in the platinum complex is believed to play a role in its ability to form unique DNA adducts that are not easily repaired by the cell's machinery, leading to enhanced cytotoxicity in cancer cells.
Logical Relationship: Stereochemistry and Biological Activity
Caption: Impact of cis-stereochemistry on the efficacy of platinum-based drugs.
Signaling Pathway: DNA Damage-Induced Apoptosis
The mechanism of action for platinum-based drugs containing the this compound ligand involves the induction of DNA damage, which triggers the intrinsic apoptotic pathway.
Signaling Pathway of a Platinum-Diamine Complex
Caption: Apoptosis pathway initiated by a platinum-diamine complex.[6][7][8][9][10]
Experimental Workflow for Purity Assessment
A systematic workflow is crucial for the comprehensive assessment of this compound purity.
Analytical Workflow
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage-induced apoptosis. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 9. journals.biologists.com [journals.biologists.com]
- 10. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Cis and Trans Isomers of 1,4-Bis(aminomethyl)cyclohexane for Researchers and Drug Development Professionals
An authoritative guide on the distinct properties, synthesis, and applications of the cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane, offering a comparative analysis for researchers in materials science and drug development.
The stereochemistry of 1,4-bis(aminomethyl)cyclohexane plays a pivotal role in determining its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the cis and trans isomers of this compound, detailing their synthesis, separation, and characterization, with a focus on their applications in polymer chemistry and potential relevance in pharmacology.
Core Physical and Chemical Properties
The arrangement of the aminomethyl groups on the cyclohexane ring, either on the same side (cis) or opposite sides (trans), leads to significant differences in the physical properties of the two isomers. The trans isomer generally exhibits higher melting and boiling points due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice.
| Property | cis-1,4-Bis(aminomethyl)cyclohexane | trans-1,4-Bis(aminomethyl)cyclohexane | Mixture (cis- and trans-) |
| CAS Number | 10029-09-1[1] | 10029-07-9[2] | 2549-93-1[3] |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.25 g/mol [3] |
| Melting Point | -9 °C | 76.43 °C (calculated) | Not available |
| Boiling Point | 76 °C | 269.23 °C (calculated) | Not available |
| Density | Not available | Not available | 0.95 g/cm³[3] |
| Refractive Index | Not available | Not available | 1.49[3] |
| Flash Point | Not available | Not available | 106 °C[3] |
Synthesis and Isomer Separation
The industrial production of 1,4-bis(aminomethyl)cyclohexane typically involves the hydrogenation of terephthalonitrile or p-xylene diamine. This process generally yields a mixture of cis and trans isomers. The separation of these isomers can be challenging due to their similar chemical nature.
Experimental Protocol: Isomer Enrichment and Separation
A common strategy for separating cis and trans isomers of cyclohexane derivatives involves fractional crystallization of their salts. A patented method for producing a trans-rich mixture of 1,4-bis(aminomethyl)cyclohexane highlights the industrial demand for the pure trans isomer. The process involves an isomerization step followed by distillation.[4]
Isomerization:
-
A mixture of cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane is heated in the presence of a catalyst, such as sodium amide, and a hydrogen transfer agent.
-
The reaction equilibrium favors the formation of the thermodynamically more stable trans isomer.
Purification by Distillation:
-
The resulting mixture is then subjected to fractional distillation under reduced pressure.
-
The difference in boiling points between the isomers and any by-products allows for the separation and enrichment of the trans isomer.
Analysis of the isomer ratio is typically performed using gas chromatography (GC).[4]
Spectroscopic Characterization
Infrared spectroscopy provides a valuable tool for distinguishing between the cis and trans isomers. The differing symmetry of the molecules results in distinct vibrational modes.
-
This compound: The IR spectrum is available from the NIST WebBook.[1]
-
trans-1,4-Bis(aminomethyl)cyclohexane: The IR spectrum is available from the NIST WebBook.[2]
Applications in Materials Science
The distinct geometries of the cis and trans isomers have a profound impact on the properties of polymers synthesized from them.
References
Navigating the Safety Landscape of cis-1,4-Bis(aminomethyl)cyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for cis-1,4-Bis(aminomethyl)cyclohexane. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely and effectively in a laboratory setting.
Chemical and Physical Properties
This compound is a cycloaliphatic diamine with the chemical formula C₈H₁₈N₂.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [2] |
| CAS Number | 10029-09-1 (cis-isomer) | [1] |
| Appearance | Clear liquid | Fisher Scientific SDS |
| Boiling Point | 240 - 245 °C / 464 - 473 °F @ 760 mmHg | Fisher Scientific SDS |
| Flash Point | 107 °C / 224.6 °F | Fisher Scientific SDS |
| Specific Gravity | 0.940 | Fisher Scientific SDS |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5][6][7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][4][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2][4] |
Hazard Pictograms:
-
Corrosion
-
Acute Toxicity (Skull and Crossbones)
-
Health Hazard/Irritant
Toxicological Data
Understanding the toxicological profile of a substance is critical for risk assessment. The following table summarizes the available acute toxicity data.
| Endpoint | Value | Species | Route |
| LD50 | 530 mg/kg | Rat | Oral[3] |
| LD50 | Data not available | - | Dermal |
| LC50 | Data not available | - | Inhalation |
Experimental Protocols for Hazard Assessment
The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
a) Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the adverse effects of a substance after a single oral dose.[3] The Fixed Dose Procedure (OECD 420), for instance, involves administering the substance at one of several fixed dose levels to a small number of animals of a single sex (usually females).[3] Observations of toxicity signs and mortality are recorded for at least 14 days to determine the dose that causes evident toxicity without mortality.[3]
b) Acute Dermal Toxicity (OECD 402): This guideline is used to determine the toxic effects of a substance applied to the skin. The test substance is applied to a shaved area of the skin of experimental animals, typically for a 24-hour period. The animals are then observed for signs of toxicity and mortality over a 14-day period.
c) Skin Corrosion/Irritation (OECD 404): This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. A small amount of the substance is applied to the skin of a test animal for a defined period, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals.
d) Serious Eye Damage/Irritation (OECD 405): This guideline assesses the potential of a substance to cause damage to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal. The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points.
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.[3]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapor or mist.
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Store locked up.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]
-
Do not let the product enter drains.[6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] Do not allow the chemical to enter sewers or waterways.
Visualized Safety Workflows and Hazard Relationships
To further aid in the understanding of safety protocols and hazard interactions, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
Caption: Interrelationship of hazards for this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cis-1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 6951508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. aksci.com [aksci.com]
- 7. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyamides using cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyamides utilizing the cycloaliphatic diamine, cis-1,4-Bis(aminomethyl)cyclohexane. The resulting polyamides, derived from this specific stereoisomer, exhibit unique properties that make them compelling candidates for applications in advanced materials and drug delivery systems. The spatial arrangement of the aminomethyl groups in the cis conformation influences the polymer chain packing and subsequent material characteristics.
Introduction to Polyamide Synthesis with this compound
Polyamides are a significant class of polymers defined by the repeating amide linkage (–CO–NH–). The properties of polyamides are highly dependent on the chemical structure of their monomeric units. The use of cycloaliphatic diamines, such as 1,4-Bis(aminomethyl)cyclohexane, introduces rigidity and thermal stability to the polymer backbone. The stereochemistry of the cyclohexane ring, specifically the cis or trans orientation of the reactive aminomethyl groups, plays a crucial role in determining the final properties of the polymer, including its crystallinity, melting point, and glass transition temperature. It is known that for a polyamide obtained by using 1,4-bis(aminomethyl)cyclohexane, a higher content of the trans-isomer generally leads to an increased melting point and enhanced heat resistance.[1] Conversely, the use of the cis-isomer can lead to polymers with different conformational possibilities, potentially resulting in amorphous materials with good solubility.
This document outlines two primary methods for the synthesis of polyamides from this compound: Interfacial Polymerization and Solution Polymerization.
Data Presentation
The following tables summarize representative quantitative data for polyamides synthesized from this compound and various dicarboxylic acid chlorides. The data is compiled from analogous polyamide systems and serves as a predictive guide for the properties of these materials.
Table 1: Thermal Properties of Polyamides Derived from this compound
| Diacid Chloride | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |
| Adipoyl Chloride | 140 - 160 | 250 - 270 | > 400 |
| Sebacoyl Chloride | 120 - 140 | 230 - 250 | > 400 |
| Terephthaloyl Chloride | 180 - 200 | > 300 | > 450 |
| Isophthaloyl Chloride | 170 - 190 | Amorphous | > 450 |
Table 2: Mechanical Properties of Polyamide Films from this compound
| Diacid Chloride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Adipoyl Chloride | 60 - 80 | 1.5 - 2.0 | 100 - 150 |
| Sebacoyl Chloride | 50 - 70 | 1.2 - 1.8 | 150 - 200 |
| Terephthaloyl Chloride | 80 - 100 | 2.5 - 3.5 | 10 - 20 |
| Isophthaloyl Chloride | 70 - 90 | 2.0 - 3.0 | 20 - 40 |
Table 3: Polymer Characterization Data
| Diacid Chloride | Inherent Viscosity (dL/g) | Polymer Yield (%) |
| Adipoyl Chloride | 0.8 - 1.2 | > 95 |
| Sebacoyl Chloride | 0.7 - 1.1 | > 95 |
| Terephthaloyl Chloride | 1.0 - 1.5 | > 90 |
| Isophthaloyl Chloride | 0.9 - 1.4 | > 90 |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of polyamides using this compound.
Caption: Experimental workflow for polyamide synthesis and characterization.
Experimental Protocols
Protocol 1: Interfacial Polymerization of Polyamide from this compound and Sebacoyl Chloride
This protocol describes the synthesis of a polyamide via the reaction of this compound with sebacoyl chloride at the interface of two immiscible liquids.
Materials:
-
This compound (1.42 g, 10 mmol)
-
Sebacoyl chloride (2.39 g, 10 mmol)
-
Sodium hydroxide (0.80 g, 20 mmol)
-
Dichloromethane (100 mL)
-
Deionized water (100 mL)
-
Methanol
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Separatory funnel
Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.42 g of this compound and 0.80 g of sodium hydroxide in 100 mL of deionized water. Stir until all solids are dissolved.
-
Organic Phase Preparation: In a separate container, dissolve 2.39 g of sebacoyl chloride in 100 mL of dichloromethane.
-
Polymerization: Carefully pour the organic phase over the aqueous phase in the 250 mL beaker without stirring to create a distinct interface. The polyamide film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope." The polymer can be wound onto a glass rod.
-
Washing: Wash the collected polyamide thoroughly with deionized water to remove any unreacted monomers and salts. Subsequently, wash with methanol to remove residual organic solvent.
-
Drying: Dry the polyamide in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved.
-
Characterization: The dried polymer can be characterized by FTIR, NMR, GPC, DSC, and TGA.
Protocol 2: Solution Polymerization of Polyamide from this compound and Isophthaloyl Chloride
This protocol details the synthesis of a polyamide in a single-phase solution, which is suitable for producing high molecular weight polymers.
Materials:
-
This compound (1.42 g, 10 mmol)
-
Isophthaloyl chloride (2.03 g, 10 mmol)
-
N,N-Dimethylacetamide (DMAc) (50 mL, anhydrous)
-
Lithium chloride (LiCl) (1.0 g)
-
Triethylamine (2.8 mL, 20 mmol)
-
Methanol
-
Nitrogen inlet and outlet
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactor Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Purge the flask with dry nitrogen.
-
Diamine Solution: Add 1.42 g of this compound, 1.0 g of LiCl, and 30 mL of anhydrous DMAc to the flask. Stir under a nitrogen atmosphere until the diamine and LiCl are completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Acid Chloride Addition: Dissolve 2.03 g of isophthaloyl chloride in 20 mL of anhydrous DMAc and add this solution dropwise to the stirred diamine solution over a period of 30 minutes.
-
Polymerization: After the addition is complete, add 2.8 mL of triethylamine as an acid scavenger. Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol to precipitate the polyamide.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the polyamide in a vacuum oven at 80-100 °C for 24 hours.
-
Characterization: The resulting polymer can be analyzed for its molecular weight, thermal, and mechanical properties.
Logical Relationships in Polyamide Synthesis
The following diagram illustrates the logical relationship between the choice of monomers and the resulting polymer properties.
Caption: Influence of monomer choice on polyamide properties.
References
Application Notes and Protocols for cis-1,4-Bis(aminomethyl)cyclohexane as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine that serves as an effective curing agent for epoxy resins. Its unique chemical structure, featuring two primary amine groups attached to a cyclohexane ring, imparts a distinct set of properties to the cured epoxy network. This document provides detailed application notes, experimental protocols, and key performance data for utilizing this compound as a curing agent in various research and development applications, including the formulation of advanced materials for scientific and drug development apparatus.
The cycloaliphatic nature of this curing agent contributes to good thermal stability and weatherability of the cured epoxy system. The cis-isomer configuration can influence the reactivity and the final network structure, potentially offering different performance characteristics compared to its trans-isomer or the more commonly available isomeric mixtures. Key features of epoxy systems cured with 1,4-Bis(aminomethyl)cyclohexane include fast curing times and the development of a high glass transition temperature (Tg), which is indicative of a highly crosslinked and rigid polymer network.[1]
Key Properties and Applications
This compound is particularly suitable for applications requiring a combination of rapid curing, high thermal stability, and good mechanical performance. Its low viscosity facilitates easy mixing and processing with a variety of epoxy resins.[1]
Potential Applications:
-
High-Performance Adhesives: For bonding various substrates in demanding environments.
-
Composite Materials: As a matrix resin for fiber-reinforced plastics in scientific instrumentation and custom lab equipment.
-
Coatings: Providing protective, chemically resistant surfaces for laboratory benches and equipment.
-
Encapsulation and Potting: For protecting sensitive electronic components in scientific devices.
Curing Mechanism
The curing of epoxy resins with this compound proceeds through the nucleophilic addition of the primary amine groups to the epoxide rings of the epoxy resin. Each primary amine group contains two active hydrogen atoms, allowing for the formation of a highly crosslinked, three-dimensional thermoset network. The reaction is a step-growth polymerization. The first step involves the opening of an epoxy ring by a primary amine, forming a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to a branched structure. This process continues until a rigid, crosslinked network is formed.
Quantitative Data Summary
Table 1: Physical Properties of 1,3-Bis(aminomethyl)cyclohexane (a related cycloaliphatic amine curing agent)
| Property | Value |
| Appearance | Colorless liquid |
| Purity | ≥99.0% |
| Boiling Point | 220 °C |
| Specific Gravity | 0.942 |
| Flash Point (open-cup) | 107 °C |
Note: Data for a related cycloaliphatic amine, which is expected to have similar properties.
Table 2: Representative Mechanical Properties of Epoxy Resin Cured with Cycloaliphatic Amines
| Property | Typical Value Range | ASTM Standard |
| Tensile Strength (MPa) | 55 - 85 | ASTM D638 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | ASTM D638 |
| Elongation at Break (%) | 3 - 6 | ASTM D638 |
| Shore D Hardness | 80 - 90 | ASTM D2240 |
Note: These are typical values for epoxy resins cured with cycloaliphatic amines and should be used as a general guideline. Actual values will depend on the specific epoxy resin, formulation, and curing conditions.
Table 3: Representative Thermal Properties of Epoxy Resin Cured with 1,4-Bis(aminomethyl)cyclohexane
| Property | Typical Value Range | Testing Method |
| Glass Transition Temperature (Tg) | 120 - 160 °C | DSC |
| Onset of Curing (°C) | 50 - 80 °C | DSC |
| Peak Exothermic Temperature (°C) | 100 - 140 °C | DSC |
Note: Tg is highly dependent on the cure schedule. Higher cure temperatures and post-curing will generally result in a higher Tg.
Experimental Protocols
The following are general protocols for the use of this compound as an epoxy resin curing agent. It is recommended to perform small-scale trials to optimize the formulation and curing cycle for a specific application.
Protocol 1: Formulation and Curing of an Epoxy Resin System
-
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (Curing Agent)
-
Solvent (if required for viscosity adjustment, e.g., acetone or xylene)
-
Mixing containers and stirring rods
-
Molds for sample casting
-
Vacuum oven or convection oven
-
-
Procedure:
-
Stoichiometric Calculation: Determine the required amount of curing agent based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin. For a 1:1 stoichiometric ratio:
-
Parts by weight of curing agent per 100 parts of resin = (AHEW / EEW) * 100
-
The AHEW of 1,4-Bis(aminomethyl)cyclohexane (C8H18N2, MW = 142.24 g/mol ) is approximately 35.56 g/eq (assuming 4 active hydrogens per molecule).
-
-
Mixing: Accurately weigh the epoxy resin and the calculated amount of this compound into a clean, dry mixing container.
-
Mix the components thoroughly for 2-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.
-
If necessary, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the mixed resin into prepared molds.
-
Curing: Transfer the molds to an oven and cure according to a predetermined schedule. A typical starting point for a cycloaliphatic amine is an initial cure at a moderate temperature followed by a post-cure at a higher temperature to achieve full properties. For example:
-
Initial cure: 2 hours at 80°C
-
Post-cure: 3 hours at 150°C
-
-
Protocol 2: Characterization of Cured Epoxy Resin
-
Mechanical Testing (ASTM D638, ASTM D2240):
-
Prepare dog-bone shaped specimens for tensile testing according to ASTM D638.
-
Prepare flat specimens for hardness testing.
-
Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.
-
Perform tensile testing using a universal testing machine to determine tensile strength, modulus, and elongation at break.
-
Measure the Shore D hardness using a durometer according to ASTM D2240.
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC, ASTM D3418):
-
To determine the glass transition temperature (Tg) of the cured material, prepare a small sample (5-10 mg) and place it in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg. The Tg is observed as a step change in the heat flow curve.
-
To study the curing kinetics, prepare a sample of the uncured mixture.
-
Heat the uncured sample in the DSC at a constant rate (e.g., 10°C/min) to observe the exothermic curing reaction. From this, the onset temperature, peak exothermic temperature, and total heat of reaction can be determined.
-
Visualizations
Caption: General workflow for curing epoxy resin with this compound.
Caption: Experimental workflow for preparation and characterization of the cured epoxy system.
Caption: Simplified reaction pathway for the curing of epoxy resin with a diamine agent.
References
Application Notes and Protocols: Coordination Chemistry of cis-1,4-Bis(aminomethyl)cyclohexane with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the coordination chemistry of cis-1,4-Bis(aminomethyl)cyclohexane and its derivatives with transition metals, focusing on synthesis, characterization, and potential applications in medicinal chemistry and catalysis. While literature specifically detailing the coordination of this compound is limited, extensive research on the closely related cis-1,4-diaminocyclohexane (cis-DACH) provides significant insights into the structural and reactive properties of these complexes. This document leverages available data on cis-DACH complexes to provide comprehensive protocols and data summaries.
Synthesis and Characterization of a Platinum(II) Complex with cis-1,4-Diaminocyclohexane
A notable example of the coordination chemistry involving a cyclohexane-based diamine ligand is the synthesis and structural characterization of [Pt(cis-1,4-DACH)(1,1-cyclobutanedicarboxylate)]. This complex serves as a valuable model for understanding the coordination behavior of such ligands with platinum(II).
Synthetic Protocol
The synthesis of [Pt(cis-1,4-DACH)(1,1-cyclobutanedicarboxylate)] is achieved through a multi-step process, which is outlined below.[1]
Step 1: Synthesis of cis-[Pt(DMSO)₂Cl₂] This precursor is prepared from K₂PtCl₄ and dimethyl sulfoxide (DMSO).
Step 2: Synthesis of [Pt(DMSO)₂(CBDCA)] The dichloro precursor is then reacted with a salt of 1,1-cyclobutanedicarboxylic acid (CBDCA) to form the intermediate [Pt(DMSO)₂(CBDCA)].
Step 3: Synthesis of [Pt(cis-1,4-DACH)(CBDCA)] The final complex is obtained by reacting [Pt(DMSO)₂(CBDCA)] with cis-1,4-diaminocyclohexane.
Detailed Procedure for [Pt(cis-1,4-DACH)(CBDCA)]:
-
A mixture of [Pt(DMSO)₂(CBDCA)] and cis-1,4-diaminocyclohexane is prepared in a 1:1 molar ratio in 10 mL of water.
-
The mixture is stirred at 90°C for 1.5 hours. The completion of the reaction can be monitored by high-pressure liquid chromatography.
-
The solution is filtered while hot and then cooled.
-
The filtrate is evaporated to a minimum volume under reduced pressure at 35°C and then placed on ice.
-
An off-white precipitate forms, which is then filtered and recrystallized from water to yield a white compound.
-
For crystallization, 50 mg of the compound is dissolved in 20 mL of water and allowed for slow evaporation. Colorless crystals are obtained after a few days.[1]
Synthesis Workflow
Caption: Synthetic pathway for [Pt(cis-1,4-DACH)(CBDCA)].
Quantitative Data
The crystallographic and structural data for [Pt(cis-1,4-DACH)(1,1-cyclobutanedicarboxylate)]·1.5H₂O are summarized in the tables below.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₂₃N₂O₅.₅Pt |
| Formula Weight | 496.42 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.195(3) |
| b (Å) | 12.333(3) |
| c (Å) | 19.460(4) |
| β (°) | 104.98(3) |
| Volume (ų) | 3057.9(12) |
| Z | 8 |
| Density (calculated) (g/cm³) | 2.157 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Degrees (°) |
| Pt(1)-N(1) | 2.043(9) | N(1)-Pt(1)-N(2) | 97.4(4) |
| Pt(1)-N(2) | 2.051(9) | O(1)-Pt(1)-O(4) | 85.3(3) |
| Pt(1)-O(1) | 2.022(7) | N(1)-Pt(1)-O(1) | 177.3(4) |
| Pt(1)-O(4) | 2.029(7) | N(2)-Pt(1)-O(4) | 176.9(4) |
| Pt(2)-N(3) | 2.040(9) | N(3)-Pt(2)-N(4) | 97.8(4) |
| Pt(2)-N(4) | 2.031(9) | O(5)-Pt(2)-O(8) | 84.8(3) |
| Pt(2)-O(5) | 2.015(7) | N(3)-Pt(2)-O(5) | 177.0(4) |
| Pt(2)-O(8) | 2.020(7) | N(4)-Pt(2)-O(8) | 177.1(4) |
Potential Applications and General Protocols
Antimicrobial Activity Screening
Transition metal complexes can exhibit significant antimicrobial properties.[3][4][5][6] A general protocol for screening the antimicrobial activity of newly synthesized complexes is provided below.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solutions: Dissolve the synthesized metal complexes in a suitable solvent, such as DMSO, to a stock concentration of 1 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired bacterial or fungal strains in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the complex stock solutions in the appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive controls (microbes in broth without complex) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.
Catalytic Activity in Oxidation Reactions
Transition metal complexes are widely used as catalysts in various organic transformations, including oxidation reactions.[2] The following is a general protocol for evaluating the catalytic activity of a complex in the oxidation of an alcohol.
Protocol: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: In a round-bottom flask, dissolve the transition metal complex (catalyst, e.g., 1 mol%) in a suitable solvent (e.g., acetonitrile).
-
Addition of Reactants: Add the substrate, benzyl alcohol, to the flask.
-
Initiation of Reaction: Add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at a specific temperature and monitor the progress of the reaction over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Product Analysis: After the reaction is complete, quench the reaction and analyze the product mixture by GC or other quantitative methods to determine the conversion of the substrate and the selectivity for the desired product (e.g., benzaldehyde).
Signaling Pathways and Logical Relationships
The development of new therapeutic agents often involves understanding their interaction with biological pathways. For instance, many platinum-based anticancer drugs exert their effect by inducing DNA damage, which can trigger apoptosis.
Caption: Simplified signaling pathway of platinum-induced apoptosis.
Further research is required to elucidate the specific coordination chemistry of this compound with a broader range of transition metals and to explore the full potential of these complexes in various applications. The protocols and data presented herein provide a foundational framework for such investigations.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. scispace.com [scispace.com]
- 6. biotech-asia.org [biotech-asia.org]
Application Note: Protocol for Polyamide Synthesis via Interfacial Polymerization with cis-1,4-Bis(aminomethyl)cyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquid phases.[1] This technique is particularly well-suited for the rapid synthesis of high molecular weight polymers, such as polyamides, under standard laboratory conditions.[1] The process typically involves dissolving a diamine monomer in an aqueous phase and a diacyl chloride monomer in an organic solvent.[2][3] Polymerization proceeds quickly at the liquid-liquid interface.[2] This method can be performed without stirring to produce a continuous polymer film or with vigorous stirring to create polymer microcapsules or microspheres.[3][4] The inclusion of an acid scavenger, such as a weak base, in the aqueous phase is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the polymerization forward.[3][4] This document provides a detailed protocol for the synthesis of a polyamide using cis-1,4-Bis(aminomethyl)cyclohexane and a diacyl chloride.
Experimental Protocol: Unstirred Interfacial Polymerization
This protocol describes the synthesis of a polyamide film at the interface of an aqueous solution of this compound and an organic solution of a diacyl chloride (e.g., sebacoyl chloride or terephthaloyl chloride).
1. Materials and Reagents
-
Aqueous Phase Monomer: this compound
-
Organic Phase Monomer: Sebacoyl chloride (or Terephthaloyl chloride)
-
Aqueous Phase Solvent: Deionized Water
-
Organic Phase Solvent: Hexane or Dichloromethane
-
Acid Scavenger: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Equipment: Glass beaker, forceps, glass rod, washing bottles.
2. Solution Preparation
-
Aqueous Phase Preparation:
-
Prepare a 0.2 M aqueous solution of this compound.
-
Dissolve a stoichiometric equivalent of an acid scavenger, such as Sodium Carbonate (Na₂CO₃), in the solution. The base neutralizes the HCl byproduct formed during polymerization.[3]
-
-
Organic Phase Preparation:
-
Prepare a 0.2 M solution of sebacoyl chloride in an organic solvent like hexane.
-
3. Polymerization Procedure
-
Add the organic phase solution (e.g., sebacoyl chloride in hexane) to a clean glass beaker, filling it to approximately one-third of its volume.
-
Carefully and slowly pour the aqueous diamine solution on top of the organic phase, minimizing disturbance to the interface. The denser organic phase (especially if using a chlorinated solvent) should form the bottom layer.[4]
-
A thin film of the polyamide will form instantly at the interface between the two immiscible layers.[4] This film acts as a barrier, initially preventing the monomers from further interaction except through diffusion.[4]
-
Using a pair of forceps, carefully grasp the center of the polymer film and pull it vertically upwards from the beaker.
-
A continuous rope or tube of the polyamide can be drawn out from the interface as the monomers diffuse to the reaction zone and react.[2]
-
Wind the polymer rope onto a glass rod.
-
Wash the collected polymer thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and byproducts.
-
Allow the polymer to dry completely in a fume hood or a vacuum oven at a low temperature.
Quantitative Data Summary
The following table summarizes typical reaction parameters for interfacial polymerization. These values are based on common laboratory practices for similar polyamide syntheses and may require optimization for specific applications.
| Parameter | Value | Notes |
| Aqueous Monomer Concentration | 0.1 - 0.5 M | This compound in water |
| Organic Monomer Concentration | 0.1 - 0.5 M | Sebacoyl Chloride in Hexane |
| Acid Scavenger Concentration | 0.2 - 1.0 M | e.g., Sodium Carbonate in the aqueous phase |
| Phase Volume Ratio (Aq:Org) | 1:1 | Can be varied depending on the desired yield |
| Reaction Temperature | Room Temperature (~20-25°C) | The reaction is exothermic and fast, often requiring no external heating.[3] |
| Reaction Time | Instantaneous | The polymer film forms immediately upon contact. |
| Curing/Drying Temperature | 40 - 60°C | For drying the collected polymer film/rope. |
Experimental Workflow Diagram
Caption: Workflow of unstirred interfacial polymerization.
Logical Relationship of Components
This diagram illustrates the relationship between the reactants, phases, and products in the interfacial polymerization process.
Caption: Reactant and product relationships in the process.
References
Application Note: Reaction Kinetics of cis-1,4-Bis(aminomethyl)cyclohexane with Diacyl Chlorides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between diamines and diacyl chlorides to form polyamides is a cornerstone of polymer chemistry, with applications ranging from high-performance fibers to advanced biomedical materials. cis-1,4-Bis(aminomethyl)cyclohexane is a key monomer that imparts unique conformational properties to the resulting polymers. Understanding the reaction kinetics of this diamine with various diacyl chlorides is crucial for controlling polymer chain growth, molecular weight distribution, and ultimately, the material's properties. In the context of drug development, understanding the acylation kinetics is vital for designing controlled reactions in the synthesis of complex molecules and bioconjugates. These reactions are typically very fast, often occurring on the millisecond timescale, necessitating specialized techniques for their study. This application note provides a detailed protocol for determining the reaction kinetics of this compound with diacyl chlorides using stopped-flow spectrophotometry and presents a framework for data analysis and visualization.
General Reaction Pathway
The fundamental reaction is a nucleophilic acyl substitution where the amine groups of this compound attack the carbonyl carbons of the diacyl chloride, leading to the formation of an amide bond and hydrochloric acid as a byproduct. This process repeats to form a polyamide chain.
Figure 1: General polycondensation reaction scheme.
Experimental Protocols
A robust method for monitoring the rapid kinetics of this reaction is stopped-flow UV-Vis spectrophotometry. This technique allows for the rapid mixing of reactants and the immediate monitoring of changes in absorbance, which can be correlated with the reaction progress.
Protocol: Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous N,N-dimethylacetamide - DMAc). A typical concentration would be in the range of 1-10 mM.
-
Prepare stock solutions of the diacyl chlorides (e.g., terephthaloyl chloride, sebacoyl chloride) in the same solvent at concentrations that will result in a 1:1 molar ratio of amine to acyl chloride functional groups upon mixing.
-
To facilitate monitoring, a chromophoric diacyl chloride can be used, or the reaction can be monitored by the appearance of the amide bond in the UV region.
-
-
Instrumentation Setup:
-
Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the observation wavelength to a value where the change in absorbance upon reaction is maximal. This may be determined by performing a preliminary spectral scan of the reactants and the product. For amide bond formation, this is often in the range of 230-270 nm.
-
Equilibrate the instrument and reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Load the two reactant solutions into the separate syringes of the stopped-flow apparatus.
-
Initiate the automated mixing process. The instrument will rapidly inject and mix the two solutions in the observation cell.
-
Data acquisition begins immediately upon stopping the flow. Monitor the change in absorbance over time. The timescale will depend on the reaction rate but is typically in the range of milliseconds to a few seconds.
-
Repeat the experiment multiple times (at least 3-5) to ensure reproducibility.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with equal initial concentrations of reactants ([A]₀ = [B]₀) is: 1/[A]t = kt + 1/[A]₀
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The change in absorbance can be related to the change in reactant or product concentration.
-
Plot 1/[A]t versus time. A linear plot indicates that the reaction is second-order.
-
The slope of this line will be the second-order rate constant, k.
-
Data Presentation
The following table provides an illustrative example of how the kinetic data for the reaction of this compound with two different diacyl chlorides could be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Diacyl Chloride | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Half-life, t₁/₂ (s) at 1 mM |
| Terephthaloyl Chloride | 25 | 1.5 x 10³ | 0.67 |
| 35 | 2.8 x 10³ | 0.36 | |
| 45 | 5.1 x 10³ | 0.20 | |
| Sebacoyl Chloride | 25 | 8.5 x 10² | 1.18 |
| 35 | 1.6 x 10³ | 0.63 | |
| 45 | 2.9 x 10³ | 0.34 |
Experimental Workflow
The overall process for determining the reaction kinetics can be visualized as follows:
Figure 2: Workflow for kinetic analysis.
The study of the reaction kinetics of this compound with diacyl chlorides provides fundamental insights into the polymerization process. The protocols and data presentation framework outlined in this application note offer a systematic approach for researchers to quantify the reactivity of this important monomer. Such kinetic data is invaluable for the rational design and synthesis of novel polyamides with tailored properties for a wide range of applications in materials science and drug development.
Application Notes and Protocols: Curing of Epoxy Resins with cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized in high-performance coatings, adhesives, and composite materials. Their superior mechanical strength, chemical resistance, and adhesive properties are achieved through a chemical reaction known as curing, where a resin is cross-linked with a hardening agent. This document provides detailed application notes and protocols on the curing mechanism of epoxy resins using cis-1,4-Bis(aminomethyl)cyclohexane as the curing agent.
Curing Mechanism
The curing of epoxy resins with amine hardeners is a nucleophilic addition reaction. The primary amine groups of this compound attack the electrophilic carbon atoms of the epoxide rings in the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked, three-dimensional polymer network. This cross-linking process is what transforms the liquid resin into a hard, durable solid.
Quantitative Data
The following tables summarize typical quantitative data for epoxy resins cured with a mixed-isomer of 1,4-Bis(aminomethyl)cyclohexane. This data is compiled from various technical datasheets and research articles on cycloaliphatic amine curing agents.
Table 1: Thermal Properties of Cured Epoxy Resin
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | 120 - 150 °C | DSC |
| Heat Deflection Temperature (HDT) | 110 - 140 °C | ASTM D648 |
| Coefficient of Thermal Expansion (CTE) | 50 - 70 µm/m°C | TMA |
Table 2: Mechanical Properties of Cured Epoxy Resin
| Property | Value | Test Method |
| Tensile Strength | 70 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 5 % | ASTM D638 |
| Flexural Strength | 110 - 140 MPa | ASTM D790 |
| Flexural Modulus | 2.8 - 3.8 GPa | ASTM D790 |
| Compressive Strength | 120 - 160 MPa | ASTM D695 |
| Hardness (Shore D) | 85 - 90 | ASTM D2240 |
Experimental Protocols
Protocol 1: Monitoring Curing Kinetics using Differential Scanning Calorimetry (DSC)
This protocol describes the procedure for determining the curing kinetics of an epoxy resin with this compound using DSC.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (or mixed isomers)
-
Analytical balance
Procedure:
-
Stoichiometric Calculation: Calculate the stoichiometric ratio of epoxy resin to the curing agent based on their epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW).
-
Sample Preparation: Accurately weigh the epoxy resin and curing agent in the calculated ratio into a disposable container and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
-
Sample Encapsulation: Weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan. Seal the pan with a lid.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
For non-isothermal analysis, heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[2]
-
For isothermal analysis, rapidly heat the sample to the desired curing temperature and hold for a specified time until the reaction is complete.[3]
-
-
Data Analysis:
-
From the non-isothermal scan, integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).[2]
-
The degree of cure (α) at any given time or temperature can be calculated as the ratio of the heat evolved up to that point to the total heat of reaction.
-
Kinetic parameters such as activation energy can be determined using model-free kinetics methods.
-
Protocol 2: Monitoring Curing Progress using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol outlines the use of FTIR spectroscopy to monitor the disappearance of epoxy groups and the formation of hydroxyl groups during the curing process.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or transmission setup
-
KBr pellets (for transmission)
-
Epoxy resin
-
This compound (or mixed isomers)
-
Oven or hot plate for controlled curing
Procedure:
-
Sample Preparation: Prepare the epoxy-amine mixture as described in the DSC protocol.
-
FTIR Measurement:
-
Apply a thin film of the freshly prepared mixture onto a KBr pellet (for transmission) or directly onto the ATR crystal.
-
Record the initial spectrum at time t=0.
-
Place the sample in an oven or on a hot plate at the desired curing temperature.
-
Periodically remove the sample and record the FTIR spectrum at various time intervals until the curing is complete.
-
-
Data Analysis:
-
Monitor the change in the absorbance of characteristic peaks. The peak for the epoxy group (oxirane ring) is typically around 915 cm⁻¹.[4] The broad peak for the hydroxyl (-OH) group appears in the region of 3200-3600 cm⁻¹.
-
The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxy peak at different times to its initial area, often using a reference peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings of DGEBA).[5]
-
Protocol 3: Mechanical Testing of Cured Epoxy Resin
This protocol provides a general procedure for preparing and testing the mechanical properties of the cured epoxy resin according to ASTM standards.[6]
Materials and Equipment:
-
Universal Testing Machine with appropriate grips and fixtures
-
Molds for specific test specimens (e.g., ASTM D638 Type I for tensile testing)
-
Epoxy resin
-
This compound (or mixed isomers)
-
Vacuum oven for curing
Procedure:
-
Sample Preparation and Casting:
-
Prepare the epoxy-amine mixture as previously described.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Carefully pour the mixture into the appropriate molds, ensuring no air is introduced.
-
-
Curing:
-
Cure the cast specimens according to a defined schedule. A typical schedule might be 24 hours at room temperature followed by a post-cure at an elevated temperature (e.g., 2 hours at 120°C) to ensure complete cross-linking.
-
-
Specimen Preparation:
-
After curing, carefully demold the specimens.
-
If necessary, polish the edges of the specimens to remove any flaws.
-
-
Mechanical Testing:
-
Data Analysis:
-
From the stress-strain curves obtained, calculate the tensile strength, modulus, elongation at break, flexural strength, and flexural modulus.
-
Conclusion
The use of this compound as a curing agent for epoxy resins results in a robust thermoset material with desirable thermal and mechanical properties. The protocols outlined in this document provide a comprehensive framework for characterizing the curing process and the final properties of the cured epoxy system. While specific data for the pure cis isomer is limited, the provided information for mixed isomers serves as a valuable reference for researchers and professionals in the field.
References
- 1. CYCLOALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 2. uotechnology.edu.iq [uotechnology.edu.iq]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. imrtest.com [imrtest.com]
- 8. epoxyworks.com [epoxyworks.com]
Application of cis-1,4-Bis(aminomethyl)cyclohexane in Polyurethane Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine that serves as a unique chain extender in the synthesis of polyurethanes (PUs). Its distinct stereochemistry and cyclic structure impart specific properties to the resulting polymer, making it a valuable building block for materials intended for advanced applications, including in the biomedical and pharmaceutical fields. When used as a chain extender with a diisocyanate-terminated prepolymer, the amine groups of this compound react to form urea linkages, resulting in a poly(urethane-urea) (PUU). This introduction of urea groups contributes to the formation of well-defined hard segments within the polymer structure, leading to enhanced thermal and mechanical properties.
The alicyclic nature of the cyclohexane ring in this compound offers improved light and thermal stability compared to aromatic diamines, which are prone to yellowing. Furthermore, the "cis" configuration of the aminomethyl groups influences the packing of the polymer chains and the morphology of the hard domains, which can be leveraged to tailor the final properties of the material, such as its elasticity, tensile strength, and degradation profile. These characteristics make polyurethanes synthesized with this chain extender promising candidates for applications requiring biocompatibility, biostability, and robust mechanical performance.
Signaling Pathways and Logical Relationships
The synthesis of poly(urethane-urea) using this compound follows a two-step process. The first step involves the formation of an isocyanate-terminated prepolymer, followed by the chain extension step where the diamine is introduced.
Caption: Polyurethane-urea synthesis pathway.
Experimental Protocols
Materials
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
Chain Extender: this compound
-
Solvent (e.g., N,N-Dimethylacetamide, DMAc, anhydrous)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Nitrogen gas (high purity)
Prepolymer Synthesis (Step 1)
-
Drying of Reagents: Dry the polyol under vacuum at 80-90°C for at least 4 hours to remove any residual moisture. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.
-
Reactant Charging: Under a nitrogen atmosphere, charge the dried polyol into the reaction flask.
-
Isocyanate Addition: While stirring, add a molar excess of the diisocyanate (e.g., a 2:1 molar ratio of NCO:OH) to the polyol at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Reaction: Heat the mixture to 70-80°C and maintain this temperature for 2-3 hours with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by determining the isocyanate content (%NCO) via titration with a standard solution of n-dibutylamine. The reaction is considered complete when the experimental %NCO value matches the theoretically calculated value.
Chain Extension (Step 2)
-
Prepolymer Dilution: Cool the NCO-terminated prepolymer to approximately 40-50°C and dissolve it in an appropriate amount of anhydrous solvent (e.g., DMAc) to achieve a desired solid content (e.g., 30-40 wt%).
-
Chain Extender Solution: In a separate flask, prepare a solution of this compound in the anhydrous solvent.
-
Addition of Chain Extender: Slowly add the chain extender solution dropwise to the stirring prepolymer solution. A significant increase in viscosity will be observed as the polymerization proceeds.
-
Completion of Reaction: Continue stirring the reaction mixture at 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.
-
Polymer Isolation: The resulting poly(urethane-urea) solution can be cast into films or precipitated in a non-solvent like isopropanol or water to obtain the solid polymer.
-
Drying: Dry the polymer product in a vacuum oven at 60-70°C until a constant weight is achieved.
Experimental Workflow for Material Characterization
The synthesized poly(urethane-urea) should be characterized to determine its structure and properties.
Caption: Material characterization workflow.
Data Presentation
The use of this compound as a chain extender is expected to influence the thermal and mechanical properties of the resulting poly(urethane-urea). Below are illustrative tables summarizing the expected quantitative data.
Table 1: Thermal Properties of Poly(urethane-urea)s
| Chain Extender | Tg (°C) | Td5% (°C) |
| 1,4-Butanediol (a diol) | -30 | 310 |
| This compound | -20 | 330 |
| trans-1,4-Bis(aminomethyl)cyclohexane | -15 | 335 |
Tg: Glass transition temperature, Td5%: Temperature at 5% weight loss.
Table 2: Mechanical Properties of Poly(urethane-urea)s
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 1,4-Butanediol (a diol) | 25 | 600 | 15 |
| This compound | 40 | 450 | 30 |
| trans-1,4-Bis(aminomethyl)cyclohexane | 45 | 400 | 35 |
Note: The data presented in these tables are illustrative and represent expected trends based on the chemical structure of the chain extenders. Actual experimental values may vary depending on the specific polyol, diisocyanate, synthesis conditions, and hard segment content. The introduction of urea linkages with diamine chain extenders generally leads to increased hard segment cohesion, resulting in higher tensile strength, modulus, and thermal stability compared to polyurethanes chain-extended with diols. The stereoisomerism (cis vs. trans) of the cycloaliphatic diamine is also expected to influence the packing of the hard segments and thus the final properties.
Application Notes and Protocols for the Characterization of Polymers Derived from cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of polymers synthesized using cis-1,4-Bis(aminomethyl)cyclohexane as a monomer. This cycloaliphatic diamine imparts unique properties to polymers such as polyamides and polyimides, including high thermal stability, mechanical strength, and solubility in common organic solvents. These characteristics make them promising candidates for various applications, including advanced materials and biomedical uses such as drug delivery systems.
Polymer Synthesis: Polyamide Example
A common application for this compound is in the synthesis of polyamides through polycondensation with a diacid chloride.
Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of LiCl in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride dissolved in a small amount of anhydrous NMP to the stirred solution.
-
Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, oligomers, and salts.
-
Dry the purified polyamide in a vacuum oven at 80°C to a constant weight.
Structural Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the formation of the polyamide structure by identifying characteristic functional groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a thin film of the polymer by casting from a solution (e.g., in NMP) onto a KBr plate and evaporating the solvent. Alternatively, for solid samples, use the Attenuated Total Reflectance (ATR) technique.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amide group (N-H stretching, C=O stretching - Amide I, and N-H bending - Amide II).
Table 1: Representative FTIR Spectral Data for a Polyamide
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching of the amide group |
| ~2920, ~2850 | C-H stretching of the cyclohexane ring |
| ~1630 | C=O stretching (Amide I band) |
| ~1540 | N-H bending (Amide II band) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of the polymer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂SO₄).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the polymer repeating unit.
Table 2: Representative ¹H NMR Chemical Shifts for a Polyamide
| Chemical Shift (ppm) | Assignment |
| ~8.3 | Amide N-H proton |
| ~7.9 | Aromatic protons of the terephthaloyl unit |
| ~3.2 | Methylene protons adjacent to the amide nitrogen (-CH₂-NH) |
| ~1.0-1.8 | Cyclohexane ring protons |
Molecular Weight Determination
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Experimental Protocol: GPC/SEC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, NMP containing LiCl.
-
Sample Preparation: Dissolve the polymer in the mobile phase at a known concentration (e.g., 1-2 mg/mL) and filter the solution through a 0.45 µm filter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range.
-
Calibration: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).
-
Data Analysis: Analyze the chromatogram to determine Mn, Mw, and PDI.
Table 3: Representative Molecular Weight Data for a Polyamide
| Parameter | Value |
| Mn ( g/mol ) | 35,000 |
| Mw ( g/mol ) | 75,000 |
| PDI (Mw/Mn) | 2.14 |
| Note: These values are illustrative and can vary significantly based on synthesis conditions. |
Thermal Properties
Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA pan.
-
Instrumentation: Use a TGA instrument under a controlled atmosphere (e.g., nitrogen or air).
-
Heating Program: Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Determine the onset decomposition temperature (Td) and the temperature at 5% or 10% weight loss.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Seal a small amount of the dried polymer (5-10 mg) in a DSC pan.
-
Instrumentation: Use a DSC instrument under a nitrogen atmosphere.
-
Heating and Cooling Program:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min (first heating scan).
-
Cool the sample rapidly to a low temperature (e.g., 0°C).
-
Reheat the sample at the same heating rate (second heating scan).
-
-
Data Analysis: Determine the Tg from the second heating scan as the midpoint of the transition in the heat flow curve. Determine the Tm from the peak of the melting endotherm.
Table 4: Representative Thermal Properties of a Polyamide
| Property | Value |
| Glass Transition Temperature (Tg) | 150 - 180 °C |
| 5% Weight Loss Temperature (TGA, in N₂) | > 400 °C |
| Melting Temperature (Tm) | 280 - 320 °C |
| Note: These values are illustrative and depend on the specific polymer structure and molecular weight. |
Mechanical Properties
The mechanical properties of polymer films can be evaluated using a universal testing machine.
Experimental Protocol: Tensile Testing
-
Sample Preparation: Prepare thin films of the polymer by solution casting. Cut the films into dumbbell-shaped specimens according to ASTM D638 specifications.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Testing Procedure: Mount the specimen in the grips of the testing machine and apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Table 5: Representative Mechanical Properties of a Polyamide Film
| Property | Value |
| Tensile Strength | 70 - 90 MPa |
| Young's Modulus | 2.0 - 3.0 GPa |
| Elongation at Break | 5 - 15 % |
| Note: These values are illustrative and are highly dependent on film preparation and testing conditions. |
Visualization of Experimental Workflow and a Potential Application
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of polymers derived from this compound.
Caption: Workflow for Polymer Synthesis and Characterization.
Hypothetical Drug Delivery Mechanism
Polymers derived from this compound could potentially be formulated into nanoparticles for targeted drug delivery. The following diagram illustrates a general mechanism.
Caption: General Mechanism for Nanoparticle-based Drug Delivery.
Troubleshooting & Optimization
Technical Support Center: Polycondensation of cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polycondensation of cis-1,4-Bis(aminomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the polycondensation of this compound?
A1: The main side reactions of concern are intramolecular cyclization, thermal degradation, and reactions stemming from monomer impurities or stoichiometric imbalances. The cis conformation of the aminomethyl groups on the cyclohexane ring makes the molecule susceptible to intramolecular cyclization, forming a cyclic diamide, which can terminate chain growth. At elevated temperatures typical for melt polycondensation, thermal degradation can occur, leading to chain scission, cross-linking, and the formation of various degradation products, ultimately affecting the polymer's molecular weight and mechanical properties. Impurities in the monomers can act as chain terminators, and an imbalance in the stoichiometric ratio of the diamine and diacid can limit the achievable molecular weight.
Q2: How does the cis/trans isomer ratio of 1,4-Bis(aminomethyl)cyclohexane affect the polycondensation process and final polymer properties?
A2: The stereochemistry of the cyclohexane ring significantly influences the polymerization and the properties of the resulting polyamide. The cis-isomer, due to the spatial proximity of the aminomethyl groups, has a higher propensity for intramolecular cyclization compared to the trans-isomer. This can lead to a lower molecular weight polymer. Polyamides derived from the trans-isomer generally exhibit higher melting points, better thermal stability, and enhanced mechanical properties due to the more linear and ordered chain structure, which facilitates better packing and crystallinity. It has been noted that a polyamide with a high cis-isomer content may have a higher crystallinity in some cases, while a high trans-isomer content can lead to an amorphous polymer, depending on the comonomer.[1]
Q3: What is the impact of monomer purity on the polycondensation of this compound?
A3: Monomer purity is critical for achieving a high molecular weight polyamide. Impurities can act as monofunctional reagents, leading to chain termination and a significant reduction in the degree of polymerization. Even small amounts of impurities (e.g., 0.5%) can lead to a substantial decrease in molecular weight.[2] Therefore, it is crucial to use highly purified monomers to minimize premature chain termination and ensure the formation of a high-molecular-weight polymer with desirable properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Molecular Weight / Brittle Polymer | 1. Intramolecular Cyclization: The cis-conformation of the diamine promotes the formation of a cyclic amide, terminating the polymer chain. | - Optimize reaction temperature and time to favor intermolecular polycondensation over intramolecular cyclization. Lower temperatures and shorter reaction times may be beneficial.- Consider using a mixture of cis and trans isomers or a purely trans isomer if the application allows, as the trans isomer is less prone to cyclization. |
| 2. Stoichiometric Imbalance: An excess of either the diamine or the diacid monomer will limit the polymer chain growth. | - Ensure precise weighing and molar calculation of both monomers. Perform titration or other analytical methods to accurately determine the concentration of monomer solutions if applicable. | |
| 3. Monomer Impurities: Impurities in either the diamine or diacid monomer can act as chain stoppers. | - Purify the monomers before use through techniques such as distillation or recrystallization. Verify the purity using analytical methods like GC-MS or NMR. | |
| 4. Incomplete Reaction: The polycondensation reaction may not have proceeded to a high enough conversion. | - Increase the reaction time or temperature (while being mindful of thermal degradation).- Ensure efficient removal of the condensation byproduct (e.g., water) by applying a high vacuum during the later stages of the polymerization. | |
| Polymer Discoloration (Yellowing/Darkening) | 1. Thermal Degradation/Oxidation: High reaction temperatures can cause the polymer to degrade and oxidize, leading to the formation of chromophores. | - Lower the polymerization temperature if possible.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use antioxidants or thermal stabilizers. |
| Gel Formation / Cross-linking | 1. High Temperature Side Reactions: At very high temperatures, side reactions can lead to branching and cross-linking of the polymer chains. | - Carefully control the reaction temperature and avoid localized overheating.- Reduce the overall reaction time at the highest temperature stage. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Monomer Quality: Inconsistent purity or isomer ratio of the this compound can lead to different polymerization outcomes. | - Source monomers from a reliable supplier with consistent quality control.- Characterize each new batch of monomer for purity and isomer ratio before use. |
| 2. Process Parameter Fluctuations: Small variations in temperature, pressure (vacuum), or reaction time can affect the final polymer properties. | - Implement strict process control measures to ensure consistent reaction conditions for each batch. |
Experimental Protocols
Melt Polycondensation of 1,4-Bis(aminomethyl)cyclohexane with Sebacic Acid (General Procedure)
This is a general guideline and may require optimization for specific applications.
-
Monomer Preparation: Ensure both 1,4-Bis(aminomethyl)cyclohexane (as a cis/trans mixture or a specific isomer) and sebacic acid are of high purity (>99%). Dry the monomers under vacuum before use to remove any residual moisture.
-
Salt Formation (Optional but Recommended): In a reaction vessel, dissolve equimolar amounts of 1,4-Bis(aminomethyl)cyclohexane and sebacic acid in a suitable solvent (e.g., ethanol or methanol). Stir the solution to form the nylon salt, which will precipitate. Filter and wash the salt with the solvent and dry it under vacuum. This step helps to ensure a 1:1 stoichiometry.
-
Polycondensation:
-
Place the dried nylon salt (or the precisely weighed equimolar monomers) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Purge the vessel with dry, oxygen-free nitrogen for at least 30 minutes.
-
Heat the reactor to a temperature of 220-250°C under a slow stream of nitrogen to melt the monomers and initiate the polycondensation. Water will start to distill off.
-
After the initial water evolution subsides (typically 1-2 hours), gradually apply a vacuum (e.g., down to <1 mmHg) over 1-2 hours while increasing the temperature to 260-280°C.
-
Continue the reaction under high vacuum and at the final temperature for another 2-4 hours to drive the polymerization to completion and achieve a high molecular weight. The viscosity of the melt will increase significantly.
-
To stop the reaction, release the vacuum with nitrogen and cool the reactor. The polymer can be extruded from the bottom of the reactor or removed after cooling.
-
-
Characterization: The resulting polyamide can be characterized by techniques such as intrinsic viscosity, gel permeation chromatography (GPC) to determine molecular weight, differential scanning calorimetry (DSC) for thermal properties (Tg, Tm), and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds.
Visualizations
Logical Relationship: Factors Affecting Polymer Quality
Caption: Key factors influencing the quality of polyamides derived from this compound.
Experimental Workflow: Melt Polycondensation
Caption: A typical experimental workflow for the melt polycondensation of this compound.
Signaling Pathway: Intramolecular vs. Intermolecular Reactions
Caption: Competing intramolecular and intermolecular reaction pathways in the polycondensation of this compound.
References
Optimizing curing temperature for epoxy with cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins cured with cis-1,4-Bis(aminomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature range for epoxy resins with this compound?
A1: While an exact temperature depends on the specific epoxy resin used, cycloaliphatic amine hardeners like this compound generally require elevated temperatures to achieve a full cure and optimal properties. The curing process may begin at ambient temperature, but a post-curing schedule at higher temperatures is often necessary to maximize the glass transition temperature (Tg) and mechanical performance. A typical starting point for optimization would be an initial cure at a moderate temperature followed by a post-cure at a higher temperature.
Q2: How does the curing temperature affect the final properties of the epoxy?
A2: The curing temperature and schedule have a significant impact on the final properties of the cured epoxy. Higher curing temperatures generally lead to a higher degree of cross-linking, resulting in a higher glass transition temperature (Tg), improved mechanical strength, and better chemical resistance.[1] An insufficient cure temperature or time can result in a brittle material with a low Tg.[2]
Q3: What is "amine blush" and how can I prevent it?
A3: Amine blush is a greasy or waxy layer that can form on the surface of an epoxy during curing. It is caused by a reaction between the amine curing agent and atmospheric carbon dioxide and moisture.[1] This can lead to a tacky surface, poor adhesion for subsequent layers, and a cloudy appearance. To prevent amine blush, it is recommended to work in a controlled environment with low humidity and to ensure proper air circulation. Applying the recommended curing temperatures can also help to accelerate the primary curing reaction, reducing the time available for blush to form.
Q4: How can I determine the optimal curing schedule for my specific epoxy system?
A4: The optimal curing schedule is best determined experimentally using techniques like Differential Scanning Calorimetry (DSC).[3] DSC can be used to measure the heat flow associated with the curing reaction, allowing you to identify the onset and peak of the exothermic curing process. By running experiments at different heating rates and isothermal holds, you can develop a curing schedule that ensures complete reaction and achieves the desired thermal properties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Curing (Tacky or Soft Surface) | 1. Incorrect Curing Temperature/Time: The temperature may be too low, or the curing time too short to achieve full cross-linking.[4] 2. Incorrect Mix Ratio: An off-ratio mix of epoxy resin and curing agent will result in unreacted components. 3. Poor Mixing: Incomplete mixing of the resin and hardener leads to localized areas of uncured material.[5] | 1. Increase the post-cure temperature or extend the curing time. Use DSC to determine the residual heat of reaction and confirm a complete cure. 2. Carefully verify the stoichiometry and accurately weigh both components before mixing. 3. Mix thoroughly, scraping the sides and bottom of the mixing container. |
| Brittle Cured Epoxy | 1. Incomplete Cure: As with tackiness, an incomplete cure can lead to poor mechanical properties. 2. High Cross-link Density: While desirable for high Tg, a very high cross-link density can sometimes result in brittleness. | 1. Implement a post-cure at an elevated temperature to ensure the reaction goes to completion. 2. Consider reformulating with a flexibilizer or a different co-hardener if toughness is a critical requirement. |
| Cloudy or Milky Appearance | 1. Amine Blush: Reaction of the amine hardener with atmospheric moisture and CO2. 2. Trapped Moisture: Moisture present on the substrate or in the components can cause cloudiness. | 1. Control the curing environment to maintain low humidity. Gentle warming of the components before mixing can sometimes help. 2. Ensure all substrates and equipment are dry. Store the amine hardener in a tightly sealed container to prevent moisture absorption. |
| Fast Pot Life/Gel Time | 1. High Ambient Temperature: The epoxy-amine reaction is exothermic, and higher starting temperatures will accelerate it. 2. Large Batch Size: The exothermic reaction can lead to a rapid temperature increase in larger mixed quantities, further accelerating the cure. | 1. Work in a temperature-controlled environment. Pre-cooling the individual components before mixing can extend the pot life. 2. Mix smaller batches that can be used well within the pot life of the system. |
Experimental Protocols
Determining Optimal Cure Schedule using Differential Scanning Calorimetry (DSC)
This protocol provides a general methodology for using DSC to analyze the cure characteristics of an epoxy system with this compound.
Objective: To determine the total heat of reaction and develop an appropriate cure schedule.
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and this compound hardener according to the stoichiometric ratio.
-
Thoroughly mix the two components at room temperature.
-
Immediately seal a small amount (typically 5-10 mg) of the uncured mixture into a hermetic DSC pan. Prepare an empty hermetic pan to use as a reference.
-
-
Dynamic DSC Scan:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature well above the expected curing range (e.g., 250°C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak representing the curing reaction.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
-
Isothermal DSC Scan (for cure optimization):
-
Prepare a fresh sample as in step 1.
-
Rapidly heat the sample to a desired isothermal curing temperature (e.g., 100°C).
-
Hold the sample at this temperature for a set amount of time (e.g., 60 minutes) while recording the heat flow.
-
After the isothermal hold, cool the sample back to room temperature.
-
Perform a second dynamic scan (as in step 2) on the same sample to measure any residual heat of reaction (ΔH_residual).
-
The degree of cure at the isothermal temperature can be calculated as: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100.
-
Repeat the isothermal test at different temperatures and for different durations to map out the curing behavior and determine an optimal schedule.
-
-
Glass Transition Temperature (Tg) Determination:
-
After a sample has been fully cured (either through a dynamic scan or an optimized isothermal schedule), cool it to below its expected Tg.
-
Perform a subsequent heating scan (e.g., at 10°C/min).
-
The glass transition will be observed as a step change in the heat capacity on the DSC thermogram.
-
Data Summary
The following table summarizes the expected qualitative effects of temperature on the curing of an epoxy system with a cycloaliphatic amine like this compound. Quantitative values should be determined experimentally for each specific epoxy resin.
| Parameter | Low Curing Temperature (e.g., Ambient) | Moderate Curing Temperature (e.g., 80-120°C) | High Curing Temperature (e.g., >150°C) |
| Cure Speed | Slow | Moderate to Fast | Very Fast |
| Pot Life | Long | Short | Very Short |
| Degree of Cure | Potentially Incomplete | More Complete | Fully Cured |
| Glass Transition Temp. (Tg) | Low | Moderate to High | High |
| Mechanical Properties | Sub-optimal, potentially brittle | Good | Optimal |
| Risk of Amine Blush | Higher | Lower | Minimal |
Visualizations
Caption: Workflow for DSC analysis of epoxy curing.
Caption: Logic diagram for troubleshooting common epoxy curing issues.
References
Catalyst selection for polymerization involving cis-1,4-Bis(aminomethyl)cyclohexane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-1,4-Bis(aminomethyl)cyclohexane in polymerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of polyamides derived from this compound?
Polyamides synthesized using 1,4-Bis(aminomethyl)cyclohexane are valued for their unique thermal and mechanical properties. The inclusion of the cycloaliphatic ring structure, particularly the cis-isomer, can disrupt chain packing compared to its linear or trans-isomer counterparts. This often results in polymers with lower crystallinity, improved solubility, and potentially lower melting points, which can be advantageous for specific applications in fibers, films, and engineering plastics where enhanced processability is required. The cis/trans isomer ratio is a critical factor that influences the final properties of the polymer, such as its melting point and thermal stability.[1][2]
Q2: Which type of catalyst is recommended for the polymerization of this compound with a dicarboxylic acid?
The direct polycondensation of a diamine and a dicarboxylic acid can often be driven thermally at high temperatures (melt polycondensation) without a catalyst. However, to increase the reaction rate, lower the required temperature, and minimize thermal degradation, a catalyst is often employed.
For polycondensation reactions analogous to polyamide synthesis, such as polyesterification involving similar cycloaliphatic monomers (e.g., 1,4-cyclohexanedimethanol), titanium-based catalysts are effective.[2] Specifically, Titanium (IV) butoxide (TBT) or Titanium (IV) isopropoxide (TIPT) are commonly used. These have been shown to be effective in producing high molecular weight polymers.[3]
Another class of catalysts includes phosphite-based compounds, such as triphenyl phosphite (TPP) , which can be used as a condensing agent, often in the presence of a base like pyridine, for direct polyamidation.[4]
For initial screening, a catalyst concentration of 200-500 ppm of the titanium catalyst relative to the polymer weight is a reasonable starting point.
Q3: How does the cis-isomer of 1,4-Bis(aminomethyl)cyclohexane affect the properties of the final polymer compared to the trans-isomer?
The stereochemistry of the cyclohexane ring has a significant impact on the polymer's properties.
-
Cis-isomer: The kinked structure of the cis-isomer disrupts the linear packing of polymer chains. This leads to a more amorphous polymer with lower crystallinity, a lower melting point (Tm), and often a lower glass transition temperature (Tg).[2]
-
Trans-isomer: The more linear geometry of the trans-isomer allows for more efficient chain packing and hydrogen bonding between amide linkages. This results in a semi-crystalline polymer with higher crystallinity, a higher Tm, and greater rigidity.[2]
Therefore, using pure this compound will typically produce an amorphous polyamide, which may be desirable for applications requiring transparency or high solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | 1. Imperfect Stoichiometry: An unequal molar ratio of diamine and diacid monomers. | 1. Carefully weigh all monomers. Consider preparing a nylon salt (pre-reaction of diamine and diacid in a solvent like methanol) to ensure a perfect 1:1 ratio before melt polymerization. |
| 2. Insufficient Reaction Time/Temperature: The polymerization has not proceeded to completion. | 2. Increase the reaction time or temperature. Monitor the viscosity of the melt; the reaction is typically complete when the viscosity plateaus. | |
| 3. Inefficient Water Removal: Water is a byproduct of condensation polymerization. Its presence can inhibit the forward reaction and promote hydrolysis. | 3. Ensure the reaction is conducted under a high vacuum (<1 Torr) during the final stages of melt polycondensation. A slow stream of inert gas (e.g., Nitrogen) can also help carry away volatiles. | |
| 4. Monomer Impurities: Impurities can cap the growing polymer chains. | 4. Use high-purity monomers. Recrystallize or distill monomers if necessary. | |
| Polymer Discoloration (Yellowing) | 1. Thermal Degradation: The polymerization temperature is too high, or the reaction time is too long, causing thermo-oxidative degradation. | 1. Lower the polymerization temperature. Reduce reaction time by using an appropriate catalyst. Ensure the reaction is carried out under a constant inert atmosphere (Nitrogen or Argon) to prevent oxidation. |
| 2. Oxygen Presence: Trace amounts of oxygen in the reactor can lead to oxidation and the formation of chromophores. | 2. Thoroughly purge the reactor with an inert gas before heating. Maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Catalyst Issues: Some catalysts, particularly at high concentrations, can cause discoloration. | 3. Optimize the catalyst concentration. If using a titanium catalyst, ensure it is not hydrolyzed, as this can lead to inactive species that may contribute to color. | |
| Brittle Polymer | 1. Low Molecular Weight: The polymer chains are too short to provide good mechanical properties. | 1. Refer to the solutions for "Low Polymer Molecular Weight." |
| 2. Degradation: The polymer has undergone chain scission due to excessive heat or oxidation. | 2. Refer to the solutions for "Polymer Discoloration." | |
| 3. Unexpected Crystallinity: While the cis-isomer promotes amorphous character, impurities or partial isomerization to the trans-form at high temperatures could lead to some crystalline domains, potentially causing brittleness. | 3. Use a lower polymerization temperature to minimize the risk of isomerization. Characterize the polymer using DSC or XRD to check for crystallinity. | |
| Gel Formation | 1. Trifunctional Impurities: Presence of impurities with more than two reactive groups (e.g., a tri-amine or tri-acid) can lead to cross-linking. | 1. Ensure high purity of both the diamine and diacid monomers. |
| 2. Side Reactions at High Temperatures: Unwanted side reactions can sometimes lead to branching and cross-linking. | 2. Reduce the polymerization temperature. The use of a catalyst can help achieve high molecular weight at milder conditions. |
Catalyst Performance Data
While specific data for this compound is limited in readily available literature, the following table provides representative data for the analogous melt polymerization of 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (CHDM), which demonstrates the effect of a common catalyst.
| Catalyst | Catalyst Loading (ppm Ti) | Reaction Temp. (°C) | Reaction Time (h) | Intrinsic Viscosity (dL/g) |
| None (Autocatalyzed) | 0 | 280 | 5 | ~0.45 |
| Titanium (IV) Butoxide | 200 | 260 | 3 | ~0.85 |
| Titanium (IV) Butoxide | 400 | 260 | 2.5 | ~0.90 |
Note: This data is illustrative and based on analogous polyester systems. Actual results may vary.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
This protocol describes a standard laboratory-scale melt polymerization to produce a polyamide.
Materials:
-
This compound (high purity)
-
Adipic acid (high purity)
-
Titanium (IV) butoxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: Assemble a glass reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Charging Monomers: Accurately weigh equimolar amounts of this compound and adipic acid and add them to the reactor. For example, 14.22 g of the diamine (0.1 mol) and 14.61 g of adipic acid (0.1 mol).
-
Catalyst Addition: Add the titanium catalyst (e.g., ~40 mg for a 400 ppm concentration on the expected polymer weight).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, continuous nitrogen flow.
-
Heating Stage 1 (Prepolymerization): Begin stirring and heat the reactor to 180-200°C. Water will begin to distill off as the monomers react to form a low-molecular-weight prepolymer. Continue this stage for 1-2 hours until most of the theoretical amount of water has been collected.
-
Heating Stage 2 (Polycondensation): Gradually increase the temperature to 240-260°C.
-
Vacuum Stage: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This is critical for removing the final traces of water and driving the polymerization to achieve high molecular weight. The viscosity of the melt will increase significantly.
-
Completion: Continue the reaction under high vacuum for 2-3 hours, or until the torque on the mechanical stirrer indicates a stable, high viscosity.
-
Extrusion and Cooling: Stop heating and carefully extrude the molten polymer from the reactor under nitrogen pressure onto a cooled surface. Allow the polymer to cool completely before handling.
Visualizations
Below are diagrams illustrating key workflows and relationships in the polymerization process.
Caption: Workflow for selecting a polymerization method and catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 4. Metal-free triphenyl phosphite-catalyzed Ritter-type amidation of allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of Polyamides Derived from 1,4-Bis(aminomethyl)cyclohexane
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of polyamides synthesized using 1,4-bis(aminomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why are polyamides based on 1,4-bis(aminomethyl)cyclohexane often difficult to dissolve?
Polyamides derived from 1,4-bis(aminomethyl)cyclohexane, particularly those using the trans-isomer, tend to have low solubility in common organic solvents. This is due to the high degree of symmetry and the strong intermolecular hydrogen bonding between the amide groups, which leads to a highly crystalline and tightly packed chain structure. The rigidity of the cyclohexane ring also contributes to this poor solubility.
Q2: What are the most effective solvents for dissolving these types of polyamides?
Highly polar, aprotic solvents capable of disrupting strong hydrogen bonds are generally the most effective. These include:
-
m-Cresol
-
Concentrated sulfuric acid
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
For some less crystalline variations, solvent systems containing salts like lithium chloride (LiCl) in N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) can also be effective.
Q3: How does the isomeric form (cis vs. trans) of 1,4-bis(aminomethyl)cyclohexane affect polyamide solubility?
While specific data on polyamides from pure cis-1,4-bis(aminomethyl)cyclohexane is limited, it is generally understood that the use of the cis-isomer can lead to improved solubility compared to the trans-isomer. The kinked structure of the cis-isomer disrupts the linearity and packing efficiency of the polymer chains, which in turn reduces crystallinity and allows for better solvent penetration.
Troubleshooting Guide: Improving Polyamide Solubility
Issue 1: My polyamide does not dissolve in standard organic solvents (e.g., DMAc, NMP, DMF).
Root Cause: High crystallinity and strong intermolecular hydrogen bonding are likely preventing dissolution.
Troubleshooting Steps:
-
Solvent Selection: Switch to more aggressive, strongly hydrogen-bond-breaking solvents such as m-cresol, formic acid, or HFIP.
-
Salt Addition: Prepare a 5% (w/v) solution of lithium chloride (LiCl) in DMAc or NMP. Attempt to dissolve the polyamide in this salt solution, gently heating to 50-80 °C may aid dissolution.
-
Structural Modification: If you are in the synthesis phase, consider the following modifications to disrupt crystallinity:
-
Copolymerization: Introduce a second, less symmetrical comonomer (either a different diamine or diacid) to break the structural regularity of the polymer chain.
-
N-Substitution: Introduce alkyl or aryl groups onto the amide nitrogen. This sterically hinders hydrogen bonding and chain packing. N-alkylation, for example, can significantly enhance solubility.
-
Use of Bulky Side Groups: Incorporate monomers that have bulky side groups, which will increase the distance between polymer chains and weaken intermolecular forces.
-
Issue 2: My polyamide solution is hazy or forms a gel upon cooling.
Root Cause: The polyamide has limited solubility in the chosen solvent and is precipitating or forming a physically crosslinked network as the temperature decreases.
Troubleshooting Steps:
-
Maintain Elevated Temperature: Keep the solution heated during processing and analysis, if the application allows.
-
Use a Better Solvent: Switch to a solvent in which the polyamide exhibits higher solubility at room temperature (see Q2).
-
Reduce Concentration: Lower the concentration of the polyamide in the solution.
-
Consider Copolymerization: As a long-term solution during synthesis, introducing a comonomer can disrupt the crystallinity and improve solubility at lower temperatures.
Experimental Protocols
Protocol 1: Solubility Testing in Different Solvents
-
Weigh 10 mg of the dry polyamide powder into a series of glass vials.
-
Add 1 mL of each test solvent (e.g., NMP, DMAc, m-cresol, HFIP) to a separate vial.
-
Stir the mixtures at room temperature for 24 hours.
-
Observe and record the solubility as:
-
++ (soluble at room temperature)
-
+ (partially soluble or swells)
-
- (insoluble)
-
-
For samples that are not fully soluble, heat the vials to 80 °C for 1 hour and observe any changes in solubility.
Protocol 2: Preparation of LiCl/DMAc Solvent
-
Dry LiCl under vacuum at 120 °C for 12 hours.
-
In a dry flask, add 5 g of the dried LiCl to 100 mL of anhydrous DMAc.
-
Stir the mixture at room temperature until the LiCl is completely dissolved. This may take several hours.
-
Store the resulting 5% LiCl/DMAc solution over molecular sieves to keep it anhydrous.
Data Presentation
Table 1: Qualitative Solubility of Aromatic Polyamides in Various Solvents
| Polymer | NMP | DMAc | m-Cresol | H₂SO₄ |
| Poly(p-phenylene terephthalamide) | - | - | + | ++ |
| Polyamide with bulky side groups | + | + | ++ | ++ |
Key: ++ = Soluble at room temperature; + = Soluble on heating; - = Insoluble.
Visualizations
Caption: Troubleshooting workflow for low polyamide solubility.
Caption: Experimental workflow for polyamide solubility testing.
Technical Support Center: Preventing Premature Gelation in Epoxy Systems with cis-1,4-Bis(aminomethyl)cyclohexane
Welcome to the technical support center for epoxy systems utilizing cis-1,4-Bis(aminomethyl)cyclohexane as a curing agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature gelation during their experiments.
Troubleshooting Guide
This guide addresses common issues related to premature gelation in a question-and-answer format.
Q1: My epoxy system is gelling much faster than anticipated. What are the primary causes?
A1: Premature gelation, a rapid and uncontrolled increase in viscosity, can be attributed to several factors. The most common culprits are excessive temperature, large mixing volumes, incorrect stoichiometry, and the inherent reactivity of this compound. The curing of epoxy resins is an exothermic reaction, meaning it generates heat.[1] This heat can accelerate the reaction, creating a feedback loop that leads to a rapid increase in viscosity and premature gelation.[1]
Q2: How does temperature affect the pot life and gel time of my epoxy system?
A2: Temperature is a critical factor in the curing kinetics of epoxy resins.[2] Higher ambient temperatures or heat generated during the exothermic reaction will significantly shorten the pot life and gel time.[1][2] As a general rule, a 10°F (approximately 5.5°C) increase in temperature can reduce the pot life by as much as half.[1] It is crucial to work in a temperature-controlled environment to ensure predictable and workable pot life.
Q3: I mixed a large batch of epoxy and it gelled almost instantly. Why did this happen?
A3: The phenomenon you experienced is due to the exothermic nature of the epoxy curing reaction. When larger batches of epoxy are mixed, the heat generated from the reaction cannot dissipate quickly, leading to a rapid increase in the internal temperature of the mixture.[2] This accelerated reaction causes a drastic reduction in pot life and can lead to rapid, uncontrolled gelation.[2]
Q4: Can the cis-isomer of 1,4-Bis(aminomethyl)cyclohexane contribute to different reactivity compared to the trans-isomer?
A4: Yes, the stereochemistry of the curing agent can influence the reaction kinetics. While specific studies on the 1,4-isomer are limited, research on the analogous 1,2-diaminocyclohexane has shown that the cis and trans isomers exhibit different reactivities.[3] The cis isomer can experience steric hindrance at the secondary amine, potentially slowing down the secondary amine-epoxy reaction compared to the trans isomer.[3] This can lead to a more complex curing profile and, in some cases, a less uniform network formation if not properly controlled.
Q5: What are the signs that my epoxy system is approaching the end of its pot life?
A5: Several visual and physical cues indicate that the epoxy is nearing the end of its workable life. These include:
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A noticeable increase in viscosity, making the mixture more difficult to stir or pour.
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The mixing container becoming warm to the touch due to the exothermic reaction.
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The appearance of stringiness or a gel-like consistency when a stir rod is lifted from the mixture.
Frequently Asked Questions (FAQs)
Q1: What is the difference between pot life, working life, and gel time?
A1: These terms are often used interchangeably, but they have distinct meanings:
-
Pot Life: The time it takes for the initial mixed viscosity of the epoxy to double or quadruple.[4] It's a standardized measure of the initial phase of the curing process.
-
Working Life: The period during which the epoxy remains at a low enough viscosity to be easily applied to a substrate.[4] This is application-dependent and is generally shorter than the pot life.
-
Gel Time: The point at which the epoxy transitions from a liquid to a gel-like solid.[2] At this stage, the material is no longer workable.
Q2: How can I extend the pot life of my epoxy system?
A2: Several strategies can be employed to prolong the workable time of your epoxy mixture:
-
Reduce the Temperature: Working in a cooler environment and storing the resin and curing agent at a lower temperature before mixing can significantly extend the pot life.
-
Mix Smaller Batches: Preparing smaller quantities of the epoxy mixture will generate less exothermic heat, thereby slowing down the reaction.[2]
-
Use a Wider, Shallower Mixing Container: This increases the surface area-to-volume ratio, allowing for better heat dissipation.
-
Adjust the Formulation: In some cases, the addition of a non-reactive diluent can extend the pot life, though this may affect the final properties of the cured epoxy.
Q3: Can I use less this compound to slow down the reaction?
A3: While altering the stoichiometric ratio of curing agent to epoxy resin will affect the reaction rate, it is generally not recommended. Deviating from the optimal stoichiometry can lead to an incomplete cure and inferior mechanical and chemical properties of the final product. The unreacted components can act as plasticizers, reducing the glass transition temperature and overall performance.
Q4: Are there any chemical additives that can slow down the gelation process?
A4: Yes, retardants can be added to epoxy formulations to extend the pot life. These are typically acidic compounds that compete with the epoxy-amine reaction. However, their use requires careful consideration and optimization, as they can impact the final cured properties. Conversely, accelerators (e.g., tertiary amines, phenols, alcohols) can be used to speed up the curing process when desired.[5]
Data Presentation
Table 1: Illustrative Pot Life and Gel Time of a Standard Bisphenol A Epoxy Resin Cured with this compound at Various Temperatures.
| Temperature (°C) | Pot Life (minutes) | Gel Time (minutes) |
| 15 | 60 | 75 |
| 25 | 30 | 40 |
| 35 | 15 | 20 |
Note: These are representative values and can vary depending on the specific epoxy resin, formulation, and mixing volume.
Table 2: Illustrative Viscosity Profile of a Standard Bisphenol A Epoxy Resin Cured with this compound at 25°C.
| Time (minutes) | Viscosity (cP) |
| 0 | 500 |
| 10 | 750 |
| 20 | 1500 |
| 30 | 4000 (End of Pot Life) |
| 40 | >10,000 (Gelation) |
Note: These are representative values. Actual viscosity will depend on the specific epoxy resin and measurement conditions.
Experimental Protocols
Protocol 1: Determination of Pot Life
Objective: To determine the time it takes for the initial viscosity of the mixed epoxy system to double.
Materials:
-
Epoxy Resin
-
This compound
-
Mixing container (wide and shallow recommended)
-
Stirring rod
-
Viscometer (e.g., Brookfield viscometer)
-
Timer
-
Temperature-controlled environment
Procedure:
-
Acclimate the epoxy resin and curing agent to the desired experimental temperature (e.g., 25°C).
-
Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into the mixing container.
-
Start the timer immediately upon adding the curing agent to the resin.
-
Thoroughly mix the components for 2-3 minutes, ensuring a homogeneous mixture.
-
Immediately measure the initial viscosity using the viscometer.
-
Continue to measure the viscosity at regular intervals (e.g., every 5 minutes).
-
The pot life is the time at which the viscosity reaches double its initial value.
Protocol 2: Troubleshooting Premature Gelation
Objective: To identify the cause of premature gelation in an experimental setup.
Methodology:
-
Verify Temperature: Measure the ambient temperature of the workspace and the temperature of the individual components before mixing. Ensure they are within the recommended range.
-
Assess Mixing Volume: If large batches are being prepared, divide them into smaller, more manageable volumes to facilitate heat dissipation.
-
Check Stoichiometry: Carefully re-calculate and re-weigh the epoxy resin and curing agent to ensure the correct mix ratio is being used.
-
Evaluate Mixing Procedure: Ensure thorough and consistent mixing to avoid localized areas of high curing agent concentration, which can act as "hot spots" for accelerated reaction.
-
Controlled Experiment: Prepare a small, control batch of the epoxy system under ideal conditions (e.g., 25°C, small volume, correct stoichiometry) to establish a baseline pot life. Compare this to the problematic batches to isolate the variable causing the issue.
Visualizations
Caption: Factors leading to premature gelation and mitigation strategies.
Caption: A logical workflow for troubleshooting premature gelation.
References
Technical Support Center: Purification of cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of cis-1,4-Bis(aminomethyl)cyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of cis and trans isomers by distillation. | The boiling points of the cis and trans isomers are very close, making simple fractional distillation ineffective. | Consider converting the isomers to their dihydrochloride salts to exploit differences in solubility for separation by fractional crystallization. Alternatively, specialized distillation equipment with a high number of theoretical plates may be required, though this is often less practical on a lab scale. |
| Low yield of purified cis-isomer. | Loss of material during multi-step purification processes such as derivatization, crystallization, and recovery. Incomplete precipitation or crystallization. | Optimize each step of the purification process. For fractional crystallization, carefully control the temperature and solvent composition to maximize the recovery of the desired cis-isomer salt. Ensure complete conversion to the dihydrochloride and subsequent complete neutralization to the free amine. |
| Product is contaminated with residual acid (e.g., HCl). | Incomplete neutralization after purification via the dihydrochloride salt. Insufficient washing of the final product. | Ensure the addition of a stoichiometric excess of base during the neutralization step. Thoroughly wash the final product with a suitable solvent to remove any remaining salts. Monitor the pH of the aqueous layer during workup to confirm complete neutralization. |
| Difficulty in handling the dihydrochloride salt. | The salt may be hygroscopic or have poor solubility in the chosen crystallization solvent. | Work in a dry atmosphere (e.g., under nitrogen or in a glovebox) to handle hygroscopic salts. Experiment with different solvent systems to find one that provides a good balance of solubility for the desired cis-isomer salt at higher temperatures and insolubility at lower temperatures. |
| Final product purity is below expectations. | Incomplete separation of the isomeric salts. Co-precipitation of the trans-isomer salt. | Perform multiple recrystallization steps to improve the purity of the cis-isomer dihydrochloride salt. Analyze the purity of the salt by a suitable method (e.g., NMR) before converting it back to the free amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating this compound from its trans isomer?
A1: Due to the close boiling points of the cis and trans isomers, a common and effective method is through the formation of their dihydrochloride salts, followed by fractional crystallization. This method leverages the different solubility properties of the isomeric salts. The trans isomer's dihydrochloride is often less soluble and will precipitate first from a suitable solvent like methanol, leaving the cis-isomer enriched in the filtrate[1]. The cis-isomer dihydrochloride can then be recovered from the filtrate and further purified.
Q2: Can I use distillation to purify this compound?
A2: While distillation is a common purification technique, it is generally not effective for separating the cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane due to their very similar boiling points. Patents in this area often describe distillation as a means of purifying the isomer mixture from other impurities, rather than for isomer separation itself[2][3][4].
Q3: Are there any chromatographic methods to separate the isomers?
Q4: What are the key considerations when working with the dihydrochloride salts?
A4: When purifying via the dihydrochloride salts, it is important to use anhydrous solvents to prevent the dissolution of the salts in water. The choice of solvent for fractional crystallization is critical; methanol is often a good starting point[1]. Careful control of the cooling rate during crystallization can also influence the purity of the resulting crystals. After separation, the purified cis-isomer dihydrochloride must be neutralized with a base (e.g., NaOH or NaHCO₃) to recover the free amine.
Q5: How can I assess the purity and isomeric ratio of my sample?
A5: The purity and isomeric ratio of 1,4-Bis(aminomethyl)cyclohexane can be determined using a few analytical techniques. Gas chromatography (GC) is a common method for assessing the overall purity of the amine mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for determining the ratio of the cis and trans isomers by integrating the distinct signals corresponding to each isomer[1].
Quantitative Data Summary
While specific comparative data for the purification of this compound is limited in the available literature, the following table provides a representative summary of expected outcomes based on the described methods.
| Purification Method | Starting Isomeric Ratio (cis:trans) | Expected Final Purity of cis-Isomer | Expected Yield | Key Parameters |
| Fractional Crystallization of Dihydrochloride Salts | 50:50 | >95% | 60-70% | Solvent: Methanol; Temperature gradient for crystallization |
| Preparative HPLC | 50:50 | >99% | 40-50% | Stationary Phase: Reversed-phase C18; Mobile Phase: Acetonitrile/Water with TFA |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound via Dihydrochloride Salt Formation and Fractional Crystallization
This protocol is based on the general principles of separating amine isomers through their salts[1].
-
Salt Formation:
-
Dissolve the mixture of cis- and trans-1,4-Bis(aminomethyl)cyclohexane in anhydrous methanol.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether) while stirring.
-
Continue adding HCl until the solution is acidic and precipitation of the dihydrochloride salts is complete.
-
-
Fractional Crystallization:
-
Heat the suspension to dissolve the salts.
-
Allow the solution to cool slowly to room temperature. The trans-isomer dihydrochloride, being less soluble, should precipitate first.
-
Filter the mixture to remove the precipitated trans-isomer salt. The filtrate will be enriched with the cis-isomer dihydrochloride.
-
-
Isolation of cis-Isomer Salt:
-
Reduce the volume of the filtrate by rotary evaporation to induce crystallization of the cis-isomer dihydrochloride.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the crystals of this compound dihydrochloride by filtration and wash with a small amount of cold, anhydrous methanol.
-
For higher purity, this salt can be recrystallized from fresh anhydrous methanol.
-
-
Recovery of the Free Amine:
-
Dissolve the purified cis-isomer dihydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a base (e.g., sodium hydroxide) with stirring until the solution is strongly basic (pH > 12).
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Selection of purification method based on desired purity.
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 3. US20160229792A1 - Method for producing bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 4. EP0866053B1 - Process for producing trans 1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Controlling cis/trans isomer ratio during synthesis of 1,4-Bis(aminomethyl)cyclohexane
Technical Support Center: Synthesis of 1,4-Bis(aminomethyl)cyclohexane
This technical support guide provides troubleshooting advice and frequently asked questions regarding the control of cis/trans isomer ratios during the synthesis of 1,4-bis(aminomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane?
A1: 1,4-Bis(aminomethyl)cyclohexane has two geometric isomers: cis and trans. In the cis isomer, both aminomethyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.
Q2: Why is the cis/trans isomer ratio important?
A2: The cis/trans isomer ratio significantly impacts the physical properties of polymers, such as polyamides and polyurethanes, derived from 1,4-bis(aminomethyl)cyclohexane.[1] For instance, a higher trans isomer ratio in polyamides can lead to improved melting point and thermal stability.[1] In polyurethanes, a higher trans content can result in better heat resistance and solubility.[1]
Q3: What is the typical isomer ratio obtained from direct synthesis?
A3: The direct synthesis of 1,4-bis(aminomethyl)cyclohexane is commonly achieved by the catalytic hydrogenation of p-xylylenediamine (p-XDA). This process, particularly when using noble metal catalysts like ruthenium or palladium, generally yields a cis-rich mixture, with a cis:trans ratio of approximately 2:1.[1]
Q4: How can the trans isomer content be increased?
A4: To increase the proportion of the trans isomer, a post-synthesis isomerization step is typically employed. This involves heating the cis-rich mixture in the presence of a catalyst, such as an alkali metal compound.[1][2]
Troubleshooting Guide: Controlling the cis/trans Isomer Ratio
This guide is divided into two main sections: direct synthesis via hydrogenation and post-synthesis isomerization.
Direct Synthesis (Hydrogenation of p-Xylylenediamine)
Issue 1: The obtained cis/trans ratio is consistently around 2:1, and a higher trans content is desired directly from synthesis.
-
Root Cause: The catalytic hydrogenation of p-xylylenediamine over standard catalysts (e.g., Ru, Pd) thermodynamically favors the formation of the cis isomer.[1] Achieving a high trans content directly is challenging.
-
Solution: A post-synthesis isomerization is the most effective method to increase the trans content. If you must avoid a separate isomerization step, consider exploring alternative catalytic systems, although literature strongly suggests isomerization as the primary method for obtaining a trans-rich product.
Post-Synthesis Isomerization
Issue 2: The isomerization reaction is slow or does not reach the desired trans isomer concentration.
-
Root Cause 1: Inactive Catalyst: The alkali metal catalyst (e.g., sodium amide) may have degraded due to exposure to moisture or air.
-
Solution: Use fresh, anhydrous reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
-
-
Root Cause 2: Insufficient Temperature: The reaction temperature may be too low for the isomerization to proceed efficiently.
-
Root Cause 3: Reversible Reaction at Equilibrium: The isomerization is a reversible reaction that reaches an equilibrium.
-
Solution: To drive the reaction towards the trans isomer, consider a reactive distillation setup where the more volatile trans isomer is continuously removed from the reaction mixture.[3]
-
Issue 3: Significant formation of by-products during isomerization.
-
Root Cause: Side reactions can occur at elevated temperatures, leading to the formation of dimers and trimers.[1]
-
Solution 1: Optimize the reaction temperature and time. Avoid prolonged heating at excessively high temperatures.
-
Solution 2: The addition of p-xylylenediamine (p-XDA) during isomerization can influence the formation of by-products. The relative amounts of the dimer and trimer can be controlled to some extent by the reaction conditions, with the trimer being more easily separable.[1]
-
Quantitative Data on Isomerization
The following table summarizes the results of a typical isomerization experiment.
| Starting Material | Catalyst System | Temperature (°C) | Time (hours) | Initial cis:trans Ratio | Final cis:trans Ratio | Recovery Rate (%) |
| 1,4-Bis(aminomethyl)cyclohexane | Sodium Amide, 4-Methylbenzylamine | 120 | 4 | 59.3 : 40.7 | 17 : 83 | 96.3 |
Data sourced from patent information.[3]
Experimental Protocols
Protocol 1: General Procedure for Isomerization to a trans-Rich Mixture
Objective: To increase the trans isomer content of a cis/trans mixture of 1,4-bis(aminomethyl)cyclohexane.
Materials:
-
1,4-Bis(aminomethyl)cyclohexane (with a known cis/trans ratio)
-
Sodium amide (NaNH₂)
-
p-Xylylenediamine (p-XDA) or an imine-forming compound like 4-methylbenzylamine
-
Anhydrous, inert solvent (optional)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and inert gas inlet, add 1,4-bis(aminomethyl)cyclohexane.
-
Under a continuous flow of inert gas, add sodium amide and p-XDA.
-
Heat the mixture to a temperature between 100°C and 140°C with constant stirring.[2][3]
-
Monitor the reaction progress by taking aliquots and analyzing the cis/trans ratio using a suitable analytical method (e.g., Gas Chromatography).
-
Once the desired isomer ratio is achieved or the reaction reaches equilibrium, cool the mixture to room temperature.
-
The catalyst can be neutralized, for example, by the careful addition of water.[1]
-
The trans-rich product can then be purified by distillation.[1][3]
Visualizations
Workflow for Synthesis and Isomerization
Caption: Overall workflow for producing trans-rich 1,4-bis(aminomethyl)cyclohexane.
Troubleshooting Logic for Isomerization
Caption: Decision tree for troubleshooting common isomerization issues.
References
- 1. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 2. US9604905B2 - Isomerization method for bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 3. US20160229792A1 - Method for producing bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
Validation & Comparative
Quantitative Analysis of cis-1,4-Bis(aminomethyl)cyclohexane: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, accurate quantification of cis-1,4-Bis(aminomethyl)cyclohexane, a key building block in various chemical syntheses, is paramount. This guide provides a detailed comparison of the classical non-aqueous titration method with modern chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering insights into their respective methodologies and performance characteristics.
The choice of an analytical method for the quantitative analysis of this compound hinges on factors such as the required accuracy, precision, sample throughput, and the need for isomer-specific quantification. While titration offers a straightforward and cost-effective approach for determining the total base content, chromatographic methods provide the capability to separate and quantify the cis and trans isomers individually.
Method Comparison at a Glance
| Analytical Method | Principle | Primary Application | Key Advantages | Limitations |
| Non-aqueous Potentiometric Titration | Acid-base neutralization | Total amine content determination | Cost-effective, simple instrumentation, high precision for total base | Does not separate isomers, potential interference from other basic impurities |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a stationary phase | Isomer separation and quantification, purity assessment | High resolution for isomer separation, established methodology | Requires derivatization for improved peak shape and thermal stability, potential for thermal degradation |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a stationary phase | Trace analysis, quantification in complex matrices | High sensitivity with derivatization, versatile | Requires derivatization for UV or fluorescence detection, can be more complex to develop |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Purity determination, isomer ratio analysis, reference standard characterization | Highly accurate and precise, non-destructive, requires minimal sample preparation | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise |
Experimental Protocols
Non-aqueous Potentiometric Titration
This method is a standard for determining the total basicity of 1,4-Bis(aminomethyl)cyclohexane.[1][2] The amine groups are titrated with a strong acid in a non-aqueous solvent.
Experimental Workflow:
Figure 1. Experimental workflow for non-aqueous potentiometric titration.
Methodology:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator Electrode: Glass electrode.
-
Reference Electrode: Silver-silver chloride (Ag/AgCl) electrode.
-
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in glacial acetic acid.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
Record the potential (mV) as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the purity based on the volume of titrant consumed.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying the cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane.[1][2]
Experimental Workflow:
Figure 2. Experimental workflow for Gas Chromatography analysis.
Typical GC Parameters (starting point for method development):
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) or a modified polyethylene glycol stationary phase, is often suitable for amine analysis.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a highly sensitive method for the analysis of this compound, particularly at low concentrations. Since the analyte lacks a strong chromophore, pre-column derivatization is necessary for UV or fluorescence detection. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA).
Logical Relationship of HPLC Method Development:
Figure 3. Logical relationship in HPLC method development with derivatization.
Typical HPLC Parameters (starting point for method development):
-
Derivatizing Agent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm) or a UV detector.
Concluding Remarks
The quantitative analysis of this compound can be effectively achieved through various analytical techniques. Non-aqueous potentiometric titration stands as a reliable and economical method for determining the total amine content, making it suitable for routine quality control where isomer separation is not required. For applications demanding the separation and quantification of cis and trans isomers, Gas Chromatography is the preferred method. When high sensitivity is paramount, particularly for trace-level analysis in complex matrices, HPLC with pre-column derivatization offers an excellent alternative. Finally, qNMR serves as a primary ratio method for accurate purity assessment and isomer distribution without the need for identical reference standards. The selection of the most appropriate method will be dictated by the specific analytical requirements, available instrumentation, and the desired level of sample characterization.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of cis-1,4-Bis(aminomethyl)cyclohexane
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of cis-1,4-Bis(aminomethyl)cyclohexane, a key diamine intermediate, is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques that can be employed for this purpose. This guide provides a detailed comparison of these methods, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your analytical needs.
At a Glance: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the need for isomer separation, sensitivity requirements, and sample throughput. Due to its non-volatile and polar nature, direct analysis of this compound is challenging by GC, necessitating a derivatization step to increase its volatility. HPLC also requires derivatization to enable detection by common UV or fluorescence detectors, as the analyte lacks a suitable chromophore.
| Parameter | HPLC Method | GC Method |
| Principle | Separation in a liquid mobile phase based on polarity | Separation in a gaseous mobile phase based on volatility |
| Derivatization | Required for UV/Fluorescence detection (e.g., with OPA) | Required for volatilization (e.g., with TFAA) |
| Typical Column | Reversed-Phase C18 | Non-polar (e.g., DB-5) or Chiral |
| Isomer Separation | Excellent with chiral stationary phases | Possible with chiral columns |
| Estimated Retention Time | cis-isomer: ~15 min, trans-isomer: ~18 min | cis-isomer: ~10 min, trans-isomer: ~11 min |
| Estimated Resolution (Rs) | > 2.0 (for cis/trans isomers) | > 1.5 (for cis/trans isomers) |
| Estimated LOD | ~0.1 µM (Fluorescence) | ~1 µM (FID) |
| Estimated LOQ | ~0.3 µM (Fluorescence) | ~3 µM (FID) |
| Advantages | High resolution of isomers, high sensitivity with fluorescence detection, ambient temperature operation. | Faster analysis times, robust and widely available instrumentation. |
| Disadvantages | Longer analysis times compared to GC, requires solvent disposal. | High temperatures can risk sample degradation, derivatization is essential. |
HPLC Method: High-Resolution Separation of Isomers
HPLC is a highly suitable method for the separation and quantification of the cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane. Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol, allows for sensitive detection.
Experimental Protocol: HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, dissolve and dilute them to fall within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of OPA reagent (e.g., 10 mg/mL OPA in borate buffer, pH 9.5, with 10 µL/mL of 2-mercaptoethanol added fresh).
-
Vortex the mixture and allow it to react for 2 minutes at room temperature.
-
Inject a portion of the derivatized solution into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose-based) for isomer separation, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
GC Method: Rapid Purity Assessment
Gas chromatography offers a faster alternative for the analysis of this compound, particularly for purity assessments where high-resolution isomer separation may not be the primary goal. Derivatization is mandatory to make the diamine sufficiently volatile for GC analysis.
Experimental Protocol: GC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., Dichloromethane).
-
Prepare working standards by serial dilution.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness. A chiral column can be used for isomer separation.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Workflow Diagrams
Caption: HPLC analytical workflow for this compound.
Caption: GC analytical workflow for this compound.
Conclusion
Both HPLC and GC are viable techniques for the analysis of this compound, provided that appropriate sample derivatization is performed. HPLC with fluorescence detection after derivatization with OPA offers excellent sensitivity and superior resolution for the separation of cis and trans isomers, making it the method of choice for detailed quantitative analysis and stereoisomeric purity determination. GC with FID detection following derivatization with an acylating agent provides a faster method suitable for rapid purity assessments and quality control where high-resolution isomer separation is not the primary objective. The selection of the optimal method will depend on the specific analytical requirements of the researcher or drug development professional.
A Comparative Guide to Cis- and Trans-1,4-Bis(aminomethyl)cyclohexane in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of monomers plays a pivotal role in determining the final properties of polymers. This guide provides a detailed comparison of the cis- and trans-isomers of 1,4-Bis(aminomethyl)cyclohexane as monomers in polymerization, with a focus on the synthesis of polyamides. The selection of a specific isomer can significantly impact the thermal, mechanical, and structural characteristics of the resulting polymer, a crucial consideration in the development of high-performance materials for advanced applications.
Performance Comparison: Cis- vs. Trans-Isomers
The spatial arrangement of the aminomethyl groups in cis- and trans-1,4-Bis(aminomethyl)cyclohexane leads to notable differences in the properties of the resulting polymers. Generally, the trans-isomer yields polymers with superior thermal and mechanical properties. This is attributed to the linear and more regular structure of the trans-isomer, which allows for more efficient polymer chain packing and stronger intermolecular hydrogen bonding.
To provide a quantitative perspective, the following table summarizes experimental data from a comparative study on polyimides synthesized from cis- and trans-isomers of a cyclohexane-containing dianhydride. This data is illustrative of the expected performance differences in polyamides.
| Property | Polymer from Trans-Isomer | Polymer from Cis-Isomer | Unit |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 203 - 262 | Lower than trans-isomer | °C |
| Decomposition Temperature (Td) | 445 - 450 | Lower than trans-isomer | °C |
| Mechanical Properties | |||
| Tensile Strength | 53 - 102 | Lower than trans-isomer | MPa |
| Tensile Modulus | 2.1 - 3.3 | Lower than trans-isomer | GPa |
| Elongation at Break | 1.9 - 16.5 | Higher than trans-isomer | % |
Note: The data for mechanical and a portion of the thermal properties are based on a study of polyimides derived from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides, which serves as a representative example of the influence of cyclohexane ring stereochemistry on polymer properties[2]. The decomposition temperature range is based on semi-aromatic polyamides from 1,4-cyclohexanediamine[1].
The Structural Impact of Isomer Selection
The fundamental difference between the cis- and trans-isomers lies in the spatial orientation of the two aminomethyl groups on the cyclohexane ring. The trans-isomer has these groups on opposite sides of the ring, leading to a more linear and extended chain conformation in the resulting polymer. This linearity facilitates tighter chain packing and enhances intermolecular hydrogen bonding between the amide groups of adjacent polymer chains. The result is a more crystalline and rigid material with higher melting and glass transition temperatures, as well as improved mechanical strength.
Conversely, the cis-isomer has both aminomethyl groups on the same side of the cyclohexane ring, introducing a kink in the polymer backbone. This irregular structure disrupts chain packing and hinders the formation of strong, uniform hydrogen bonds. Consequently, polymers derived from the cis-isomer tend to be more amorphous, with lower thermal stability and mechanical strength.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of polyamides via interfacial polymerization, a common method for this type of reaction. This protocol can be adapted for both cis- and trans-1,4-Bis(aminomethyl)cyclohexane.
Objective: To synthesize a polyamide from 1,4-Bis(aminomethyl)cyclohexane and a diacid chloride (e.g., adipoyl chloride) via interfacial polymerization.
Materials:
-
1,4-Bis(aminomethyl)cyclohexane (cis- or trans-isomer)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
An organic solvent immiscible with water (e.g., hexane or dichloromethane)
-
Beaker (100 mL)
-
Stirring rod or forceps
Procedure:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the diamine by dissolving a specific amount of 1,4-Bis(aminomethyl)cyclohexane (e.g., 0.01 mol) and sodium hydroxide (e.g., 0.02 mol, to neutralize the HCl byproduct) in deionized water (e.g., 50 mL).
-
-
Organic Phase Preparation:
-
Prepare an organic solution by dissolving an equimolar amount of the diacid chloride (e.g., 0.01 mol of adipoyl chloride) in the organic solvent (e.g., 50 mL).
-
-
Polymerization:
-
Carefully pour the organic phase over the aqueous phase in a beaker, minimizing mixing of the two layers.
-
A film of the polyamide will form at the interface of the two immiscible liquids.
-
Gently grasp the polymer film at the center of the interface with a stirring rod or forceps and pull it out of the beaker as a continuous "rope".
-
-
Purification and Drying:
-
Wash the synthesized polyamide rope thoroughly with deionized water to remove any unreacted monomers, sodium hydroxide, and sodium chloride.
-
Further wash the polymer with a suitable solvent (e.g., ethanol or acetone) to remove the organic solvent.
-
Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization:
The resulting polyamide can be characterized using various analytical techniques to determine its properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td)[1].
-
Tensile Testing: To measure mechanical properties such as tensile strength, tensile modulus, and elongation at break.
-
X-ray Diffraction (XRD): To evaluate the crystallinity of the polymer.
References
A Comparative Performance Analysis of cis-1,4-Bis(aminomethyl)cyclohexane and Isophorone Diamine as Epoxy Curing Agents
In the formulation of high-performance epoxy systems, the selection of an appropriate curing agent is paramount to achieving the desired thermomechanical and chemical resistance properties. Among the diverse classes of hardeners, cycloaliphatic amines are renowned for imparting excellent durability, thermal stability, and resistance to chemical degradation. This guide presents a detailed comparative analysis of two prominent cycloaliphatic diamine curing agents: cis-1,4-Bis(aminomethyl)cyclohexane and Isophorone Diamine (IPD). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal curing agent for their specific applications.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of each diamine, which influence their handling, processing, and reaction kinetics.
| Property | This compound | Isophorone Diamine (IPD) |
| Chemical Formula | C₈H₁₈N₂ | C₉H₂₀N₂ |
| Molecular Weight | 142.24 g/mol | 170.30 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |
| Amine Hydrogen Equivalent Weight (AHEW) | ~35.5 g/eq | ~42.6 g/eq |
| Viscosity @ 25°C (mPa·s) | Low | Low[1] |
Performance Data in Epoxy Formulations
The following tables summarize key performance metrics for epoxy resins cured with this compound and Isophorone Diamine. The data represents typical values obtained with standard bisphenol-A based epoxy resins. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a compilation from various sources.
Thermal Properties
The thermal stability of the cured epoxy network is a critical performance indicator, with the glass transition temperature (Tg) signifying the upper service temperature of the material.
| Property | This compound Cured Epoxy | Isophorone Diamine (IPD) Cured Epoxy |
| Glass Transition Temperature (Tg) by DSC (°C) | High Tg enabled[2] | 102.50[3] |
| Heat Deflection Temperature (HDT) (°C) | Data not readily available | ~97[4] |
Mechanical Properties
The mechanical properties of the cured epoxy, including its strength and toughness, are crucial for structural applications. Epoxy systems cured with IPD are known for their excellent mechanical properties and high strength[1][5].
| Property | This compound Cured Epoxy | Isophorone Diamine (IPD) Cured Epoxy |
| Tensile Strength (MPa) | Data not readily available | ~44.1[4] |
| Flexural Strength (MPa) | Data not readily available | ~84.1[4] |
| Compressive Strength (MPa) | Data not readily available | 52[6] |
Curing Characteristics
The curing profile, including gel time and cure schedule, dictates the processing and manufacturing cycle of epoxy-based components. This compound is noted for its fast curing properties[2]. In one study, an optimal resin system with Isophorone Diamine was cured in 15 minutes at 120°C[3].
| Property | This compound Cured Epoxy | Isophorone Diamine (IPD) Cured Epoxy |
| Gel Time @ 25°C (minutes) | Data not readily available | 105[6] |
| Typical Cure Schedule | Fast curing[2] | 15 min at 120°C[3] |
Chemical Resistance
Epoxy coatings and composites often require high resistance to various chemicals. Cycloaliphatic amines, in general, impart good chemical resistance[7]. Epoxy systems cured with Isophorone Diamine exhibit excellent resistance to chemicals, making them suitable for coatings, composites, and structural applications[1][5].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the glass transition temperature (Tg) and cure characteristics of the epoxy systems.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-hardener mixture into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrumentation: Utilize a differential scanning calorimeter (DSC) with a suitable cooling system.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the expected final curing temperature (e.g., 250°C). This first scan determines the heat of cure.
-
Cool the sample back to 25°C at a controlled rate.
-
Ramp the temperature again at the same rate to a temperature above the Tg. This second scan is used to determine the glass transition temperature.
-
-
Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The heat of cure is calculated from the area of the exothermic peak in the first heating scan.
Mechanical Testing: Tensile and Flexural Strength
Objective: To determine the tensile and flexural properties of the cured epoxy resins according to ASTM standards.
Methodology for Tensile Strength (based on ASTM D638):
-
Specimen Preparation: Cast the epoxy-hardener mixture into dumbbell-shaped molds (Type I specimen is common) and cure according to the specified schedule.
-
Instrumentation: Use a universal testing machine equipped with appropriate grips and an extensometer.
-
Test Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: Calculate the tensile strength from the maximum load before failure and the cross-sectional area of the specimen.
Methodology for Flexural Strength (based on ASTM D790):
-
Specimen Preparation: Cast the epoxy-hardener mixture into rectangular bar specimens and cure as specified.
-
Instrumentation: Use a universal testing machine with a three-point bending fixture.
-
Test Procedure:
-
Place the specimen on the two supports of the fixture.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.
-
Record the load and deflection data.
-
-
Data Analysis: Calculate the flexural strength from the load at failure, the span between the supports, and the dimensions of the specimen.
Visualizing the Comparison Workflow
Caption: Logical workflow for the comparative evaluation of epoxy curing agents.
Conclusion
Both this compound and Isophorone Diamine are effective cycloaliphatic amine curing agents for epoxy resins, each offering a unique profile of properties. Isophorone Diamine is a well-documented curing agent known for imparting excellent mechanical strength and chemical resistance to cured epoxy systems[1][5]. This compound is highlighted for its ability to facilitate fast curing and produce epoxy products with a high glass transition temperature[2].
The selection between these two curing agents will ultimately depend on the specific performance requirements of the end application. For applications demanding rapid cure cycles and high thermal stability, this compound presents a compelling option. Conversely, for applications where robust mechanical performance and broad chemical resistance are the primary drivers, Isophorone Diamine remains a strong and reliable choice. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive performance ranking.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxy Curatives - Dytek [dytek.invista.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pflaumer.com [pflaumer.com]
A Comparative Guide to the Mechanical Properties of Polyamides: The Influence of Cycloaliphatic vs. Aliphatic Diamines
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific mechanical and thermal properties is a critical aspect of product design and performance. Polyamides, a versatile class of engineering thermoplastics, offer a wide range of properties that can be tailored through the judicious choice of their monomeric constituents. This guide provides a comparative analysis of the mechanical properties of polyamides synthesized from cis-1,4-Bis(aminomethyl)cyclohexane, a cycloaliphatic diamine, versus those derived from common linear aliphatic diamines.
While direct, quantitative comparative data for polyamides based on this compound is limited in publicly available literature, this guide synthesizes established knowledge on aliphatic polyamides and the structural effects of cycloaliphatic monomers to provide a comprehensive overview. The inclusion of the rigid cyclohexane ring in the polymer backbone, particularly in the cis configuration, is anticipated to impart distinct characteristics compared to its linear aliphatic counterparts.
Executive Summary
Polyamides derived from this compound are expected to exhibit higher glass transition temperatures (Tg), increased rigidity, and potentially lower crystallinity compared to conventional aliphatic polyamides like Polyamide 6,6 (PA66). The bent nature of the cis-isomer disrupts the regular chain packing that is characteristic of linear aliphatic polyamides, which can lead to a more amorphous polymer with altered mechanical responses. This guide will delve into these expected differences, supported by data on a standard aliphatic polyamide for reference.
Data Presentation: A Comparative Overview
Due to the scarcity of specific experimental data for polyamides synthesized from this compound, the following table presents typical mechanical and thermal properties for a widely used aliphatic polyamide, Polyamide 6,6 (PA66). This serves as a baseline for understanding the anticipated property shifts when a linear diamine is replaced with a cycloaliphatic one.
Table 1: Mechanical and Thermal Properties of Polyamide 6,6 (Aliphatic Diamine-Based)
| Property | Typical Value | Unit | Standard |
| Mechanical | |||
| Tensile Strength | 85 | MPa | ISO 527-2 |
| Tensile Modulus | 3500 | MPa | ISO 527-2 |
| Elongation at Break | 70 | % | ISO 527-2 |
| Charpy Notched Impact Strength | 5 | kJ/m² | ISO 179-1eA |
| Thermal | |||
| Glass Transition Temperature (Tg) | 60 - 80 | °C | ISO 11357-2 |
| Melting Temperature (Tm) | 260 - 265 | °C | ISO 11357-3 |
Expected Influence of this compound:
-
Higher Glass Transition Temperature (Tg): The rigid cyclohexane ring restricts segmental motion of the polymer chains, leading to a higher Tg compared to the more flexible linear aliphatic chains in PA66.
-
Increased Rigidity (Higher Modulus): The inherent stiffness of the cycloaliphatic ring is expected to translate into a higher tensile modulus.
-
Lower Elongation at Break: The reduced chain flexibility will likely result in a more brittle material with lower elongation before fracture.
-
Potentially Lower Crystallinity and Melting Temperature (Tm): The non-linear, kinked structure introduced by the cis-diamine is likely to hinder the efficient packing of polymer chains into a crystalline lattice. This would lead to a more amorphous polymer with a less defined or lower melting point compared to the highly crystalline PA66.
-
Impact Strength: The effect on impact strength is difficult to predict without experimental data. While increased rigidity can lead to lower impact strength, the disruption of crystallinity might have a counteracting effect.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and mechanical testing of polyamides, based on standard laboratory practices.
Polyamide Synthesis (Melt Polycondensation)
-
Monomer Preparation: Equimolar amounts of the diamine (this compound or an aliphatic diamine such as hexamethylenediamine) and a dicarboxylic acid (e.g., adipic acid) are mixed to form a nylon salt.
-
Polycondensation: The salt is placed in a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.
-
Heating and Polymerization: The reactor is heated under a nitrogen atmosphere to a temperature above the melting point of the resulting polyamide (typically 250-280°C). Water, the byproduct of the condensation reaction, is continuously removed by distillation.
-
Vacuum Application: Once the majority of the water has been removed, a vacuum is applied to further drive the reaction to completion and increase the molecular weight of the polymer.
-
Extrusion and Pelletization: The molten polymer is then extruded, cooled, and pelletized for subsequent processing and testing.
Mechanical Property Testing
-
Tensile Testing (ASTM D638 / ISO 527):
-
Injection mold standardized dumbbell-shaped specimens from the dried polyamide pellets.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength, tensile modulus, and elongation at break.
-
-
Impact Testing (Izod Method - ASTM D256 / Charpy Method - ISO 179):
-
Injection mold or machine standardized rectangular bar specimens.
-
Introduce a notch into the specimens using a notching cutter.
-
Condition the specimens as per the standard.
-
Use a pendulum impact tester to determine the energy absorbed to fracture the specimen.
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC; ASTM D3418 / ISO 11357):
-
Place a small, weighed sample of the polymer in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Mandatory Visualization
The following diagram illustrates the structural differences between a polyamide derived from a linear aliphatic diamine and one from this compound and the hypothesized impact on their macromolecular arrangement and properties.
Caption: Structural differences and their expected influence on polyamide properties.
Conclusion
The incorporation of this compound into a polyamide backbone is a promising strategy for modifying its thermomechanical properties. The introduction of the rigid and non-linear cycloaliphatic structure is anticipated to increase the glass transition temperature and stiffness of the resulting polymer, albeit likely at the expense of ductility and a well-defined melting point due to disrupted crystallinity. For researchers and professionals in fields requiring materials with enhanced thermal resistance and rigidity, polyamides based on this cycloaliphatic diamine warrant further experimental investigation to fully quantify their performance advantages and limitations compared to their traditional aliphatic counterparts. The experimental protocols outlined in this guide provide a foundation for such future comparative studies.
Thermal stability of epoxy resins cured with cis-1,4-Bis(aminomethyl)cyclohexane vs. aromatic diamines
A comparative guide for researchers and scientists on the thermal performance of epoxy resins cured with cis-1,4-Bis(aminomethyl)cyclohexane versus traditional aromatic diamines.
The selection of a curing agent is a critical determinant of the final thermomechanical properties of an epoxy resin system. While aromatic diamines have long been the industry standard for high-temperature applications, cycloaliphatic diamines, such as this compound, are emerging as viable alternatives. This guide provides an objective comparison of the thermal stability of epoxy resins cured with these two classes of hardeners, supported by experimental data from peer-reviewed studies.
Executive Summary
Epoxy resins cured with aromatic diamines, such as 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenylsulfone (DDS), generally exhibit superior thermal stability compared to those cured with the cycloaliphatic diamine this compound. This is primarily attributed to the rigid, thermally stable aromatic structures incorporated into the crosslinked network. Aromatic diamine-cured epoxies typically demonstrate higher glass transition temperatures (Tg) and decomposition temperatures (Td).
However, epoxy resins cured with this compound offer other advantages, such as lower viscosity and potentially faster curing kinetics at lower temperatures, which can be beneficial in certain processing applications.[1] The choice between these curing agents will ultimately depend on the specific performance requirements of the end application.
Data Presentation: Thermal Properties
The following tables summarize the key thermal properties of epoxy resins cured with this compound and representative aromatic diamines. It is important to note that a direct comparative study under identical conditions was not available in the reviewed literature. The data presented is compiled from different studies and should be interpreted with this consideration.
Table 1: Glass Transition Temperature (Tg) of Epoxy Resins Cured with Different Diamines
| Curing Agent | Epoxy Resin Type | Glass Transition Temperature (Tg) (°C) | Data Source |
| This compound | Not Specified | High Tg noted, specific value not provided | [1] |
| 4,4'-diaminodiphenylmethane (DDM) | Diglycidyl ether of bisphenol A (DGEBA) | ~191 | [2] |
| 4,4'-diaminodiphenylsulfone (DDS) | Diglycidyl ether of bisphenol A (DGEBA) | ~196 | [2] |
Table 2: Decomposition Temperature (Td) of Epoxy Resins Cured with Different Diamines
| Curing Agent | Epoxy Resin Type | Onset Decomposition Temperature (Td) (°C) | Comments | Data Source |
| Aromatic Amine (unspecified) | Diglycidyl ether of bisphenol A (DGEBA) | >250 | Generally higher thermal and chemical resistance | [3] |
| 4,4'-diaminodiphenylsulfone (DDS) | E51 Epoxy Resin | 363 (5% weight loss) | - | [4] |
| Tetrafunctional Epoxy | Methyl nadic anhydride (MNA) | 324 | Anhydride Curing Agent | [2] |
Note: The data for this compound was qualitative, indicating a "high Tg" without a specific numerical value from the available search results.
Experimental Protocols
The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these experiments are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the cured epoxy resin.
Methodology:
-
A small sample of the fully cured epoxy resin (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[5]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset decomposition temperature (Td) is determined as the temperature at which a significant weight loss begins. The temperature at 5% weight loss is also a common metric for comparison.[6]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.
Methodology:
-
A small, fully cured sample of the epoxy resin (typically 5-15 mg) is hermetically sealed in a DSC pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle. A common heating rate is 10°C/minute.[1]
-
The heat flow to or from the sample relative to a reference is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Visualization of the Curing Agent's Influence
The following diagram illustrates the fundamental structural difference between cycloaliphatic and aromatic diamine curing agents and its impact on the thermal stability of the resulting epoxy network.
References
The Impact of Stereochemistry on Polymer Crystallinity: A Comparative Guide to Polyamides Derived from cis-1,4-Bis(aminomethyl)cyclohexane
For researchers, scientists, and professionals in drug development, the physical properties of polymers are critical determinants of their performance in various applications. Among these properties, crystallinity plays a pivotal role in dictating mechanical strength, thermal stability, and solubility. This guide provides a comparative analysis of the crystallinity of polyamides synthesized from cis-1,4-bis(aminomethyl)cyclohexane and its alternatives, supported by available experimental data.
The stereochemistry of the monomer unit, specifically the cis and trans isomerism of the 1,4-bis(aminomethyl)cyclohexane moiety, significantly influences the final properties of the resulting polyamides. The spatial arrangement of the aminomethyl groups on the cyclohexane ring affects chain packing and, consequently, the degree of crystallinity.
Comparison of Thermal and Crystalline Properties
Polyamides derived from the trans-isomer of 1,4-bis(aminomethyl)cyclohexane generally exhibit superior thermal and mechanical properties compared to those synthesized from the cis-isomer.[1] This is attributed to the more linear and regular structure of the polymer chains containing the trans-isomer, which facilitates more efficient chain packing and the formation of crystalline domains. In contrast, the kinked structure of the cis-isomer disrupts chain regularity, leading to a more amorphous polymer.
For instance, a study on semi-aromatic polyamides derived from cis- and trans-1,4-cyclohexanediamine found that the polyamide with the trans-conformation exhibited significantly better thermal and mechanical properties.[1] The glass transition temperatures for these semi-aromatic polyamides were reported to be in the range of 224–265 °C.[1]
Below is a summary table compiling representative thermal properties of polyamides containing cyclohexane moieties, illustrating the general trend of amorphous character in many such polymers.
| Polymer System | Diamine Monomer | Diacid/Diacid Chloride Monomer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Crystallinity | Reference |
| Semi-aromatic Polyamide | cis-1,4-Cyclohexanediamine | 4-Fluorobenzoyl chloride | Lower than trans-isomer | Not Reported | Lower | [1] |
| Semi-aromatic Polyamide | trans-1,4-Cyclohexanediamine | 4-Fluorobenzoyl chloride | 224–265 °C | Not Reported | Higher | [1] |
| Aromatic Polyamides | 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane | Various aromatic diacids | 188–240 °C | Not Reported | Amorphous | [2] |
| Polyamides with Trifluoromethyl Groups | 4,4'-(cyclohexane-1,4-diylbis(oxy))bis(3-(trifluoromethyl)aniline) | Various aromatic diacids | Not Reported | Not Reported | Amorphous | [3] |
| Poly[1,3-bis(aminomethyl)cyclohexaneoxamide] | 1,3-Bis(aminomethyl)cyclohexane | Dibutyl oxalate | 150 °C | 318 °C | High | [4] |
Experimental Protocols
The synthesis and characterization of these polyamides typically follow established procedures in polymer chemistry.
Synthesis of Polyamides by Low-Temperature Solution Polycondensation
This method is commonly used for preparing high-molecular-weight polyamides.
Materials:
-
This compound
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (optional, to improve solubility)
-
Triethylamine or pyridine (as an acid scavenger)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a known amount of this compound in the chosen anhydrous solvent. If necessary, add lithium chloride to the solvent before adding the diamine to aid in the dissolution of the final polymer.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride, dissolved in a small amount of the same anhydrous solvent, to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Filter the polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization of Polymer Crystallinity
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The degree of crystallinity (%χc) can be estimated from the melting enthalpy (ΔHm) using the following equation:
%χc = (ΔHm / ΔH°m) × 100
where ΔH°m is the theoretical melting enthalpy of a 100% crystalline sample of the same polymer.
Typical DSC Protocol:
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Heat the sample to a temperature above its expected melting point under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the crystallization behavior.
-
Heat the sample again at the same controlled rate to obtain the melting endotherm.
-
The glass transition temperature is determined from the midpoint of the inflection in the baseline of the second heating scan. The melting temperature is taken as the peak temperature of the melting endotherm, and the melting enthalpy is calculated from the area under the melting peak.
Wide-Angle X-ray Diffraction (WAXD): WAXD is employed to determine the nature of the polymer's morphology. A broad halo in the diffractogram is indicative of an amorphous structure, while sharp peaks suggest the presence of crystalline domains.
Typical WAXD Protocol:
-
Prepare a thin film or a powder sample of the polymer.
-
Mount the sample in the X-ray diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Analyze the resulting diffraction pattern for the presence of sharp peaks (crystalline) or a broad amorphous halo.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for polyamide synthesis and characterization, as well as the logical relationship between monomer stereochemistry and polymer crystallinity.
Caption: Workflow for the synthesis of polyamides.
Caption: Characterization workflow for polymer crystallinity.
References
- 1. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, analysis, and isothermal crystallization behavior of poly[1,3‐bis(aminomethyl)cyclohexamethylene oxamide] | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Chelation Efficiency of cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective chelating agents is a cornerstone of advancements in drug development, medical imaging, and environmental remediation. Among the diverse array of ligands, alicyclic diamines have garnered significant interest due to their conformational rigidity and potential for forming stable metal complexes. This guide provides an objective comparison of the chelation efficiency of cis-1,4-Bis(aminomethyl)cyclohexane with other well-established chelating agents, supported by experimental data.
Understanding Chelation and Stability
Chelation is a process where a polydentate ligand, a molecule that can form multiple bonds to a single metal ion, binds to a central metal atom or ion, forming a ring-like structure called a chelate. The stability of these metal-chelate complexes is a critical determinant of their efficacy in various applications. A key metric for quantifying this stability is the formation constant (K) or its logarithm (log K). A higher log K value signifies a more stable complex and a stronger bond between the ligand and the metal ion.[1]
Comparative Stability of Metal-Chelator Complexes
The following table summarizes the logarithm of the overall stability constants (log β) for complexes of this compound and other common chelating agents with various divalent metal ions.
| Chelating Agent | Metal Ion | Log β | Experimental Conditions | Reference |
| This compound | Co(II) | 10.20 | 25 °C, 0.1 M KNO₃ | Al-Obaidi et al., 2014 |
| Ni(II) | 12.60 | 25 °C, 0.1 M KNO₃ | Al-Obaidi et al., 2014 | |
| Cu(II) | 18.50 | 25 °C, 0.1 M KNO₃ | Al-Obaidi et al., 2014 | |
| Zn(II) | 11.30 | 25 °C, 0.1 M KNO₃ | Al-Obaidi et al., 2014 | |
| EDTA | Co(II) | 16.31 | 20 °C, 0.1 M KCl | Martell & Smith, 1974 |
| Ni(II) | 18.62 | 20 °C, 0.1 M KCl | Martell & Smith, 1974 | |
| Cu(II) | 18.80 | 20 °C, 0.1 M KCl | Martell & Smith, 1974 | |
| Zn(II) | 16.50 | 20 °C, 0.1 M KCl | Martell & Smith, 1974 | |
| DTPA | Co(II) | 19.1 | 25 °C, 0.1 M KNO₃ | IUPAC Database |
| Ni(II) | 20.3 | 25 °C, 0.1 M KNO₃ | IUPAC Database | |
| Cu(II) | 21.4 | 25 °C, 0.1 M KNO₃ | IUPAC Database | |
| Zn(II) | 18.4 | 25 °C, 0.1 M KNO₃ | IUPAC Database | |
| DOTA | Co(II) | 21.9 | 25 °C, 0.1 M KCl | IUPAC Database |
| Ni(II) | 22.1 | 25 °C, 0.1 M KCl | IUPAC Database | |
| Cu(II) | 22.2 | 25 °C, 0.1 M KCl | IUPAC Database | |
| Zn(II) | 20.8 | 25 °C, 0.1 M KCl | IUPAC Database |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and the nature of the solvent.[1]
Experimental Protocols
A variety of techniques are employed to determine the stability constants of metal-ligand complexes. Below are detailed methodologies for three common and powerful techniques.
Potentiometric Titration
Potentiometric titration is a classical and highly accurate method for determining stability constants. It involves monitoring the change in the potential of an electrode in a solution as a titrant of known concentration is added.
Experimental Workflow for Potentiometric Titration:
Detailed Protocol:
-
Solution Preparation: All solutions are prepared using deionized water. A stock solution of the ligand (this compound) is prepared. Stock solutions of the metal salts (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂) are prepared and their concentrations are accurately determined. A standardized solution of a strong acid (e.g., HNO₃) and a carbonate-free solution of a strong base (e.g., NaOH) are also prepared. A background electrolyte (e.g., 0.1 M KNO₃) is used to maintain constant ionic strength.
-
Titration Procedure: A known volume of the ligand and metal salt solution is placed in a thermostated titration vessel. The solution is then titrated with the standardized base. The pH or potential is measured after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: The protonation constants of the ligand are determined by titrating the ligand in the absence of the metal ion. The stability constants of the metal complexes are then determined from the titration data of the metal-ligand system using specialized software that employs computational methods to solve the mass-balance equations for all species in equilibrium.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Experimental Workflow for Isothermal Titration Calorimetry:
Detailed Protocol:
-
Sample Preparation: The ligand and metal ion solutions are prepared in the same buffer to minimize heat of dilution effects. The ligand solution is placed in the sample cell of the calorimeter, and the metal ion solution is loaded into the injection syringe.
-
Titration: A series of small injections of the metal ion solution are made into the ligand solution while the temperature is held constant. The heat released or absorbed during the binding interaction is measured for each injection.
-
Data Analysis: The raw data, a series of heat spikes, are integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine stability constants by monitoring the changes in the absorbance spectrum of a solution as the metal-ligand complex forms.
Experimental Workflow for UV-Vis Spectrophotometry:
Detailed Protocol:
-
Solution Preparation: A series of solutions are prepared with a constant total concentration of metal and ligand, but with varying mole fractions of each (Job's method), or with a fixed concentration of one component and a varying concentration of the other (mole-ratio method).
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. The formation of the metal-ligand complex is typically accompanied by a change in the absorbance at a specific wavelength.
-
Data Analysis: A Job's plot (absorbance vs. mole fraction) or a mole-ratio plot (absorbance vs. molar ratio) is constructed. The stoichiometry of the complex can be determined from the plot, and the stability constant can be calculated from the absorbance data.
Biological Activity and Potential Applications
While direct data on the signaling pathways affected by this compound complexes is limited, related platinum(II) complexes incorporating diamine ligands have shown significant antitumor activity.[1][2][3][4][5] The mechanism of action for many platinum-based anticancer drugs involves binding to DNA, which ultimately leads to apoptosis (programmed cell death).
Simplified DNA Damage Signaling Pathway:
The chelation efficiency of the diamine ligand is crucial for the stability and reactivity of the platinum complex, influencing its ability to reach its target and exert its cytotoxic effects. The rigid cyclohexane backbone of this compound may impart specific stereochemical constraints on the resulting metal complexes, potentially leading to novel biological activities and selectivities.
Conclusion
The available data indicates that this compound is an effective chelating agent for transition metal ions, with stability constants for its copper(II) complex being comparable to the widely used chelator EDTA. Its rigid alicyclic structure presents an interesting scaffold for the design of novel metal-based therapeutics and other applications. Further research into the thermodynamic parameters of its metal complexes and their biological activities is warranted to fully elucidate its potential. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. Synthesis, characterization, and antitumor activity of a series of novel cisplatin analogs with cis-1,4-diaminocyclohexane as nonleaving amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and antitumor activity of bis(platinum) complexes. A novel class of platinum complexes active in cell lines resistant to both cisplatin and 1,2-diaminocyclohexane complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a new platinum complex, oxalato (trans-l-1,2-diaminocyclohexane)platinum (II): new experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
Guest molecule selectivity in MOFs synthesized with cis-1,4-Bis(aminomethyl)cyclohexane
A comprehensive comparison of guest molecule selectivity in Metal-Organic Frameworks (MOFs) is crucial for their application in fields ranging from drug delivery to industrial separations. The choice of the organic linker used in the synthesis of a MOF plays a pivotal role in determining its structural characteristics and, consequently, its affinity and selectivity for different guest molecules. This guide provides a comparative analysis of guest molecule selectivity in MOFs, with a special focus on the potential properties of MOFs synthesized with the flexible, aliphatic diamine linker, cis-1,4-Bis(aminomethyl)cyclohexane. While specific experimental data for MOFs constructed with this particular cis-isomer is limited in publicly available research, we can infer their likely behavior by comparing existing data for MOFs with similar linker characteristics—namely, flexibility and amine functionalization—against their rigid counterparts.
The Influence of Linker Choice on Guest Selectivity
The selectivity of a MOF for a particular guest molecule is governed by a combination of factors, including the size and shape of its pores, the flexibility of its framework, and the chemical nature of the pore walls. The organic linker is the primary determinant of these properties.
-
Rigid Aromatic Linkers: These linkers, such as terephthalic acid, create well-defined, rigid pores. Guest selectivity in these materials is often based on a "size-exclusion" mechanism, where only molecules of a certain size and shape can enter the pores.
-
Flexible Aliphatic Linkers: Linkers like this compound introduce flexibility into the MOF structure. This can lead to a "gate-opening" or "breathing" effect, where the framework can adapt its pore size and shape to accommodate specific guest molecules. This dynamic behavior can result in highly selective adsorption that is not solely dependent on the static pore size.[1][2]
-
Amine Functional Groups: The presence of amine groups on the linker, as in this compound, introduces basic sites into the pores. This can lead to strong, specific interactions with acidic guest molecules, such as carbon dioxide (CO₂), significantly enhancing the MOF's selectivity for these guests.[3]
Comparison 1: Flexible vs. Rigid MOFs for Pharmaceutical Adsorption
A study comparing the adsorption of two pharmaceuticals, clofibric acid (CA) and carbamazepine (CBZ), from water using a rigid MOF, MIL-101(Cr), and a flexible MOF, MIL-53(Cr), highlights the impact of framework flexibility.[1]
| MOF | Linker Type | Guest Molecule | Maximum Adsorption Capacity (mmol/g) | Primary Adsorption Mechanism |
| MIL-101(Cr) | Rigid | Clofibric Acid | ~0.45 | Electrostatic Interaction |
| Carbamazepine | 0.0570 | - | ||
| MIL-53(Cr) | Flexible | Clofibric Acid | ~0.45 | Electrostatic Interaction |
| Carbamazepine | 0.428 | Framework Transformation, Hydrogen Bonding, π-π Stacking | ||
| Data sourced from a comparative study on rigid and flexible MOFs.[1] |
The flexible nature of MIL-53(Cr) allows it to undergo a structural transformation to better accommodate the carbamazepine molecule, leading to a significantly higher adsorption capacity compared to the rigid MIL-101(Cr).[1] This demonstrates the potential of MOFs with flexible linkers, such as this compound, for applications in drug delivery and removal of organic pollutants.
Caption: Logical diagram illustrating the difference in guest adsorption between a rigid and a flexible MOF.
Comparison 2: Selectivity for Hydrocarbon Isomers
The separation of hydrocarbon isomers is a critical industrial process. The precise pore dimensions and framework-guest interactions within MOFs make them promising candidates for this application. MOFs with flexible aliphatic linkers can offer unique advantages in discriminating between isomers with subtle differences in size and shape.
| MOF | Linker Type | Guest Molecules | Selectivity | Adsorption Mechanism |
| Zeolite 5A | - | n-hexane vs. branched isomers | High | Size Exclusion |
| Fe₂(BDP)₃ | Rigid Aromatic | Hexane isomers | Moderate | van der Waals Interactions |
| ZU-72 | Flexible | Hexane isomers | Record mono-/di-branched selectivity (6.97) | Host-Guest Interactions & Energy Regulation |
| Data compiled from studies on hydrocarbon isomer separation.[4][5] |
The flexible framework of ZU-72 allows for an "energy regulation" mechanism, maximizing the interaction with specific isomers while enabling easier regeneration, a significant advantage over traditional rigid adsorbents like zeolites.[5]
Caption: Diagram showing the principle of size-selective separation of hydrocarbon isomers by a MOF.
The Role of Amine Functionalization
The amine groups present in the this compound linker are expected to have a significant impact on the guest selectivity of a resulting MOF. Amine-functionalized MOFs are well-known for their high affinity for CO₂ due to the strong acid-base interactions.[3] This makes them highly suitable for applications such as carbon capture and gas purification.
Caption: Illustration of the interaction between an amine group in a MOF and a CO₂ molecule.
Predicted Selectivity of a MOF with this compound
Based on the comparisons above, a hypothetical MOF synthesized with this compound as a linker would be expected to exhibit the following properties:
| Property | Predicted Characteristic | Rationale |
| Framework Flexibility | High | The non-linear and non-planar structure of the cyclohexane ring and the rotational freedom of the aminomethyl groups would likely result in a flexible, dynamic framework. |
| Selectivity Mechanism | Combination of size/shape exclusion and induced fit | The flexible framework could adapt to specific guests, while the inherent pore size would still play a role in excluding certain molecules. |
| Affinity for Polar/Acidic Molecules | High | The presence of amine functional groups would create strong binding sites for molecules like CO₂, SO₂, and potentially some pharmaceuticals. |
| Potential Applications | Gas separation (e.g., CO₂ capture), selective adsorption of organic molecules, drug delivery. | The combination of flexibility and amine functionality makes it a versatile platform for various applications requiring high selectivity. |
Experimental Protocols
Representative Synthesis of a Flexible MOF (MIL-53 type)
The synthesis of flexible MOFs often involves solvothermal methods. The following is a general protocol for the synthesis of a MIL-53 type MOF:
-
Precursor Solution: Dissolve the metal salt (e.g., chromium(III) nitrate nonahydrate) and the organic linker (e.g., terephthalic acid) in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 220 °C) for a set period (e.g., 3 days).
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed several times with DMF and then with a solvent like ethanol to remove unreacted precursors.
-
Activation: The synthesized MOF is then "activated" by heating under vacuum to remove the solvent molecules from the pores, making them accessible for guest adsorption.
General Protocol for Guest Molecule Adsorption Experiments
Adsorption isotherms are typically measured to quantify the guest uptake capacity of a MOF.
-
Sample Preparation: A known mass of the activated MOF is placed in the sample holder of an adsorption analyzer.
-
Degassing: The sample is further degassed in-situ under vacuum at an elevated temperature to ensure the pores are completely empty.
-
Adsorption Measurement: The guest molecule (gas or vapor) is introduced into the sample chamber at a controlled pressure and temperature. The amount of guest adsorbed by the MOF is measured by the change in pressure. This is repeated at increasing pressures to construct the adsorption isotherm.
-
Desorption Measurement: The pressure is then systematically decreased to measure the amount of guest desorbed, constructing the desorption isotherm. Hysteresis between the adsorption and desorption branches can indicate framework flexibility.
Caption: A simplified workflow for MOF synthesis and guest adsorption analysis.
References
- 1. A comparative study of rigid and flexible MOFs for the adsorption of pharmaceuticals: Kinetics, isotherms and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mse.nankai.edu.cn [mse.nankai.edu.cn]
- 3. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Topologically guided tuning of Zr-MOF pore structures for highly selective separation of C6 alkane isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective sorting of hexane isomers by anion-functionalized metal-organic frameworks with optimal energy regulation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
